SCH-34826
Description
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Properties
Molecular Formula |
C27H34N2O7 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-[[2-[[1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H34N2O7/c1-27(2)35-18-21(36-27)17-34-26(33)23(16-20-11-7-4-8-12-20)29-22(15-19-9-5-3-6-10-19)25(32)28-14-13-24(30)31/h3-12,21-23,29H,13-18H2,1-2H3,(H,28,32)(H,30,31) |
InChI Key |
GWLFRMJMKXSMSR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-34826 is an orally active prodrug that, upon in vivo biotransformation, yields the potent and selective neutral endopeptidase (NEP) inhibitor, SCH-32615.[1] Neutral endopeptidase, also known as enkephalinase or neprilysin, is a zinc-dependent metalloprotease responsible for the degradation of a variety of endogenous peptides. By inhibiting NEP, this compound effectively elevates the local concentrations of these peptides, leading to a potentiation of their physiological effects. This mechanism of action confers upon this compound a pharmacological profile characterized by analgesic, antihypertensive, and cardioprotective properties. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic potential.
Core Mechanism of Action: Prodrug Activation and Neutral Endopeptidase Inhibition
This compound is administered as an inactive prodrug. Following oral administration, it undergoes de-esterification in the body to form its active metabolite, SCH-32615.[1] This active form is a potent and selective inhibitor of neutral endopeptidase (NEP).[1]
Chemical Structures
-
This compound (Prodrug): (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine.[1]
-
SCH-32615 (Active Metabolite): N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine.[1]
Enzymatic Inhibition
The active metabolite, SCH-32615, exerts its therapeutic effects by competitively inhibiting neutral endopeptidase. The inhibition constant (Ki) for SCH-32615 against the degradation of Met5-enkephalin by isolated enkephalinase has been determined to be 19.5 ± 0.9 nM .[1] Importantly, SCH-32615 demonstrates selectivity for NEP, as it does not significantly inhibit other peptidases such as aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme (ACE) at concentrations up to 10 µM.[1]
Signaling Pathways and Physiological Consequences
The inhibition of NEP by SCH-32615 leads to the accumulation of several key endogenous peptides, primarily enkephalins and atrial natriuretic peptide (ANP). This accumulation potentiates their natural signaling pathways, resulting in the observed pharmacological effects of this compound.
Enkephalin Pathway and Analgesia
By preventing the degradation of enkephalins, this compound enhances their analgesic effects. This is demonstrated by its ability to potentiate the analgesic effects of the enkephalin analog D-Ala2-Met5-enkephalinamide in both mice and rats.[1] Furthermore, this compound exhibits direct, naloxone-reversible analgesic properties in various animal models of pain.[1]
Atrial Natriuretic Peptide (ANP) Pathway and Cardiovascular Effects
Inhibition of NEP leads to increased levels of ANP, a peptide with potent natriuretic, diuretic, and vasodilatory properties. This results in several beneficial cardiovascular effects:
-
Increased Sodium and Phosphate (B84403) Excretion: In healthy volunteers, this compound promoted significant, dose-dependent increases in urinary sodium and phosphate excretion.[2]
-
Antihypertensive Effects: this compound has been shown to reduce blood pressure in animal models of hypertension.
-
Cardioprotective Effects: Chronic administration of this compound has been demonstrated to reduce left ventricular hypertrophy and fibrosis in spontaneously hypertensive rats, suggesting a role in mitigating cardiac remodeling.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its active metabolite, SCH-32615.
Table 1: In Vitro Inhibitory Activity of SCH-32615
| Parameter | Value | Enzyme | Substrate | Reference |
| Ki | 19.5 ± 0.9 nM | Enkephalinase | Met5-enkephalin | [1] |
Table 2: In Vivo Analgesic Efficacy of this compound
| Species | Test | Parameter | Value (mg/kg, p.o.) | Reference |
| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | ED50 | 5.3 | [1] |
| Rat | D-Ala2-Met5-enkephalinamide Potentiation | MED | 1 | [1] |
| Mouse | Low Temperature Hot-Plate Test | MED | 30 | [1] |
| Mouse | Acetic Acid-Induced Writhing Test | MED | 30 | [1] |
| Rat | Stress-Induced Analgesia Test | MED | 10 | [1] |
| Rat | Modified Yeast-Paw Test | MED | 100 | [1] |
ED50: 50% effective dose; MED: Minimal effective dose
Table 3: Cardiovascular and Renal Effects of this compound in Humans
| Dose (mg) | Cumulative 5-hour Urinary Sodium Excretion (mmol) | Cumulative 5-hour Urinary Phosphate Excretion (mmol) | Reference |
| Placebo | 15.7 ± 7.3 | 0.3 ± 0.4 | [2] |
| 400 | 22.9 ± 5 | 1.5 ± 0.3 | [2] |
| 800 | 26.7 ± 6 | 1.95 ± 0.3 | [2] |
| 1600 | 30.9 ± 6.8 | 2.4 ± 0.4 | [2] |
Table 4: Cardioprotective Effects of this compound in Spontaneously Hypertensive Rats
| Dose (mg/kg) | Reduction in Cardiac Mass | Reduction in Left Ventricular Fibrosis | Reference |
| 100 | 10% | 42% | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.
In Vitro Neutral Endopeptidase (NEP) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of SCH-32615 on the enzymatic activity of neutral endopeptidase.
Materials:
-
Purified neutral endopeptidase (enkephalinase)
-
Radiolabeled Met5-enkephalin (substrate)
-
SCH-32615 (test inhibitor)
-
Tris buffer (pH 7.4)
-
Scintillation counter
-
Chromatography system (for separation of substrate and product)
Procedure:
-
A reaction mixture is prepared containing Tris buffer, a known concentration of radiolabeled Met5-enkephalin, and varying concentrations of the test inhibitor, SCH-32615.
-
The reaction is initiated by the addition of a standardized amount of purified neutral endopeptidase.
-
The mixture is incubated at 37°C for a defined period, allowing the enzyme to metabolize the substrate.
-
The enzymatic reaction is terminated, typically by the addition of an acid.
-
The reaction mixture is then subjected to a separation technique, such as high-performance liquid chromatography (HPLC), to separate the intact radiolabeled substrate from the radiolabeled cleavage products.
-
The amount of radioactivity in the cleavage product fractions is quantified using a scintillation counter.
-
The percentage of inhibition at each concentration of SCH-32615 is calculated relative to a control reaction without the inhibitor.
-
The Ki value is determined by fitting the concentration-inhibition data to an appropriate enzyme inhibition model.
In Vivo Analgesia Models
Objective: To assess the analgesic effect of this compound against a thermal pain stimulus.
Procedure:
-
Mice are orally administered either this compound at various doses or a vehicle control.
-
At a predetermined time after drug administration, each mouse is placed on a hot plate apparatus maintained at a constant, noxious temperature.
-
The latency to the first sign of a nociceptive response (e.g., licking of a hind paw, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
An increase in the response latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Objective: To evaluate the analgesic activity of this compound against a chemically induced visceral pain.
Procedure:
-
Mice are pre-treated with an oral dose of this compound or a vehicle control.
-
After a specified period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined observation period.
-
A reduction in the number of writhes in the this compound-treated group compared to the vehicle group is indicative of analgesia.
Pharmacokinetics and Metabolism
This compound is designed as an orally active prodrug. Its duration of action in potentiating the effects of D-Ala2-Met5-enkephalinamide in rats is at least 4 hours.[1] The primary metabolic pathway is the de-esterification to the active compound, SCH-32615.[1] While detailed pharmacokinetic parameters such as absorption, distribution, and excretion profiles are not extensively reported in the currently available literature, its oral activity and sustained duration of action suggest favorable pharmacokinetic properties for therapeutic use.
Conclusion
This compound represents a well-characterized example of a prodrug designed to deliver a potent and selective inhibitor of neutral endopeptidase. Its mechanism of action, centered on the prevention of the degradation of endogenous enkephalins and atrial natriuretic peptide, provides a strong rationale for its observed analgesic and cardiovascular benefits. The quantitative data from both in vitro and in vivo studies consistently support its efficacy. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of NEP inhibitors as a therapeutic class. Further research into the detailed pharmacokinetic and metabolic profile of this compound would provide a more complete understanding of its disposition in vivo and further inform its clinical development.
References
SCH-34826: A Technical Whitepaper on a Prodrug Approach to Neutral Endopeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-34826 is a pioneering orally active prodrug designed to deliver the potent and specific neutral endopeptidase (NEP) inhibitor, SCH-32615. NEP, also known as enkephalinase or neprilysin (EC 3.4.24.11), is a key zinc-metalloendopeptidase responsible for the degradation of a variety of endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively potentiates the physiological effects of these peptides, leading to significant analgesic and antihypertensive activities. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a prodrug, its pharmacological effects supported by quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways.
Introduction
The development of enzyme inhibitors as therapeutic agents has been a cornerstone of modern pharmacology. Neutral endopeptidase (NEP) has emerged as a significant therapeutic target due to its central role in regulating peptide-mediated physiological processes. The transient nature of endogenous peptides like enkephalins and ANP is largely due to their rapid enzymatic degradation by NEP. Inhibition of this enzyme offers a promising strategy to enhance and prolong the beneficial effects of these peptides.
This compound, chemically described as (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-β-alanine, was synthesized as an orally bioavailable prodrug.[1] Its active metabolite, SCH-32615 (N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-β-alanine), is a potent inhibitor of NEP.[1] This prodrug strategy overcomes the poor oral bioavailability of the active compound, allowing for effective systemic delivery and subsequent target engagement.
Mechanism of Action: A Prodrug Approach
The core of this compound's design lies in its prodrug nature. The molecule is specifically engineered to be inactive in its administered form and to undergo in vivo biotransformation to release the active pharmacophore, SCH-32615.
In Vivo Conversion
Following oral administration, this compound is absorbed and subsequently de-esterified by endogenous esterases to yield its active diacid metabolite, SCH-32615. This conversion is a critical step for the pharmacological activity of the drug.
Target Engagement: NEP Inhibition
The active metabolite, SCH-32615, is a potent and selective inhibitor of neutral endopeptidase. It effectively blocks the degradation of Met5-enkephalin with a high degree of potency.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and its active metabolite, SCH-32615.
Table 1: In Vitro Potency of SCH-32615
| Parameter | Value | Target Enzyme | Substrate | Reference |
| Ki | 19.5 ± 0.9 nM | Enkephalinase | Met5-enkephalin | [1] |
Table 2: In Vivo Analgesic Efficacy of this compound (Oral Administration)
| Species | Test | Parameter | Value (mg/kg, p.o.) | Reference |
| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | ED50 | 5.3 | [1] |
| Rat | D-Ala2-Met5-enkephalinamide Potentiation | MED | 1 | [1] |
| Mouse | Low Temperature Hot-Plate Test | MED | 30 | [1] |
| Mouse | Acetic Acid-Induced Writhing Test | MED | 30 | [1] |
| Rat | Stress-Induced Analgesia Test | MED | 10 | [1] |
| Rat | Modified Yeast-Paw Test | MED | 100 | [1] |
ED50: Median Effective Dose; MED: Minimal Effective Dose
Table 3: Effects of this compound in Healthy Volunteers (Single Oral Dose)
| Dose (mg) | Cumulative 5-hour Urinary Sodium Excretion (mmol) | Cumulative 5-hour Urinary Phosphate Excretion (mmol) | Reference |
| Placebo | 15.7 ± 7.3 | 0.3 ± 0.4 | [2] |
| 400 | 22.9 ± 5 | 1.5 ± 0.3 (p < 0.01 vs placebo) | [2] |
| 800 | 26.7 ± 6 (p < 0.05 vs placebo) | 1.95 ± 0.3 (p < 0.01 vs placebo) | [2] |
| 1600 | 30.9 ± 6.8 (p < 0.01 vs placebo) | 2.4 ± 0.4 (p < 0.001 vs placebo) | [2] |
Signaling Pathways
Inhibition of NEP by SCH-32615 potentiates the signaling of its endogenous substrates. The two primary pathways affected are the enkephalin and atrial natriuretic peptide (ANP) pathways.
Enkephalin Signaling Pathway
Atrial Natriuretic Peptide (ANP) Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Neprilysin (NEP) Inhibition Assay
This protocol is designed to determine the inhibitory potency (Ki) of compounds like SCH-32615 against NEP.
Objective: To measure the inhibition of NEP activity by SCH-32615.
Materials:
-
Purified or recombinant NEP enzyme
-
SCH-32615 (test inhibitor)
-
[3H]-Leu-enkephalin (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 0.1 M HCl)
-
Scintillation cocktail
-
Scintillation counter
-
Amberlite XAD-2 resin or equivalent for separation of product from substrate
Procedure:
-
Prepare serial dilutions of SCH-32615 in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, a known concentration of NEP enzyme, and the various concentrations of SCH-32615.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [3H]-Leu-enkephalin to a final concentration in the nanomolar range.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Separate the radiolabeled product ([3H]-Tyr-Gly-Gly) from the unreacted substrate using a separation method such as chromatography on Amberlite XAD-2 resin.
-
Quantify the amount of radioactive product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of SCH-32615.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Mouse Acetic Acid-Induced Writhing Test
This is a model of visceral pain used to assess the efficacy of peripherally acting analgesics.
Objective: To evaluate the analgesic effect of orally administered this compound.
Materials:
-
Male ICR mice (or similar strain), weighing 20-25 g
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
0.6% acetic acid solution
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Fast the mice overnight before the experiment, with free access to water.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of this compound).
-
Administer this compound or vehicle orally (p.o.) to the respective groups. A typical pre-treatment time is 30-60 minutes.
-
After the pre-treatment period, administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally (i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) for a 10-minute period.
-
Record the number of writhes for each animal.
-
Calculate the mean number of writhes for each group and express the results as the mean ± SEM.
-
The percentage of inhibition of writhing is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Mouse Low Temperature Hot-Plate Test
This test is used to assess the central analgesic activity of compounds against thermal pain.
Objective: To evaluate the central analgesic effect of orally administered this compound.
Materials:
-
Male mice
-
This compound
-
Vehicle
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Oral gavage needles
-
Timer
Procedure:
-
Acclimatize the mice to the testing room.
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle orally.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency.
-
Record the latency for each animal at each time point.
-
An increase in the response latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
-
The results can be expressed as the mean latency ± SEM or as the percentage of the maximum possible effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
This compound represents a successful application of prodrug technology to enhance the therapeutic potential of a potent NEP inhibitor. Its ability to be administered orally and efficiently deliver the active metabolite, SCH-32615, has been demonstrated to produce significant analgesic and natriuretic effects in preclinical and clinical settings. The data and protocols presented in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals interested in the field of NEP inhibition and prodrug design. Further investigation into the pharmacokinetics and diverse therapeutic applications of this compound and similar compounds is warranted.
References
SCH 32615: A Technical Guide to the Active Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 32615, chemically known as N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-β-alanine, is the biologically active metabolite of the prodrug SCH 34826. This dipeptide compound functions as a potent and specific inhibitor of the enzyme neprilysin, also known as enkephalinase. By preventing the degradation of endogenous enkephalins, SCH 32615 enhances the analgesic and other physiological effects of these opioid peptides. This technical guide provides a comprehensive overview of the formation, mechanism of action, and pharmacological properties of SCH 32615, along with detailed experimental protocols and quantitative data to support further research and development.
Introduction
Endogenous opioid peptides, such as enkephalins, play a crucial role in the modulation of pain and other neurological processes. Their therapeutic potential is limited by their rapid degradation by enzymes like neprilysin. SCH 32615 emerges as a key molecule in the strategy to potentiate the effects of these endogenous peptides. It is formed in vivo through the de-esterification of its orally active prodrug, SCH 34826[1]. This conversion is essential for its pharmacological activity, as SCH 32615 itself exhibits poor oral bioavailability[1].
Biotransformation and Bioavailability
The primary route of SCH 32615 formation is the in vivo de-esterification of the prodrug SCH 34826. This metabolic conversion is critical for achieving therapeutic concentrations of the active metabolite after oral administration of the parent compound.
Logical Relationship: Prodrug to Active Metabolite
Caption: Metabolic activation of SCH 34826 to SCH 32615.
While the conversion from the prodrug is well-established, comprehensive data on the subsequent absorption, distribution, metabolism, and excretion (ADME) of SCH 32615 itself are not extensively detailed in the available scientific literature. Further studies are required to fully characterize its pharmacokinetic profile.
Mechanism of Action: Neprilysin Inhibition
SCH 32615 exerts its pharmacological effects by inhibiting neprilysin (EC 3.4.24.11), a zinc-dependent metalloprotease responsible for the degradation of various signaling peptides, most notably the enkephalins.
Signaling Pathway: Enkephalin Preservation
Caption: Mechanism of enhanced analgesia by SCH 32615.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for SCH 32615 and its prodrug, SCH 34826.
Table 1: In Vitro Neprilysin Inhibition by SCH 32615
| Parameter | Value | Enzyme Source | Substrate |
| Ki | 19.5 ± 0.9 nM | Isolated Enkephalinase | Met5-enkephalin |
Data from Chipkin et al., 1988[1]
Table 2: In Vivo Analgesic Potency
| Compound | Animal Model | Test | Route of Administration | Potency (ED50 or MED) |
| SCH 34826 | Mouse | D-Ala2-Met5-enkephalinamide Potentiation | p.o. | ED50 = 5.3 mg/kg |
| SCH 34826 | Rat | D-Ala2-Met5-enkephalinamide Potentiation | p.o. | MED = 1 mg/kg |
| SCH 32615 | Mouse | D-Ala2-Met5-enkephalinamide Potentiation | s.c. | ED50 = 1.4 ng/kg |
| SCH 34826 | Mouse | Low Temperature Hot-Plate | p.o. | MED = 30 mg/kg |
| SCH 34826 | Mouse | Acetic Acid-Induced Writhing | p.o. | MED = 30 mg/kg |
| SCH 34826 | Rat | Stress-Induced Analgesia | p.o. | MED = 10 mg/kg |
| SCH 34826 | Rat | Modified Yeast-Paw Test | p.o. | MED = 100 mg/kg |
ED50: Median Effective Dose; MED: Minimal Effective Dose; p.o.: oral; s.c.: subcutaneous. Data from Chipkin et al., 1988[1]
Experimental Protocols
In Vitro Neprilysin (Enkephalinase) Inhibition Assay
This protocol is a representative method for determining the inhibitory constant (Ki) of SCH 32615 against neprilysin.
Experimental Workflow: Neprilysin Inhibition Assay
References
The Enkephalinase Inhibitor SCH-34826: A Technical Guide to its Core Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enkephalinase inhibitor SCH-34826, a prodrug with significant potential in pain management and cardiovascular medicine. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and outline the experimental protocols used to evaluate its efficacy.
Core Function and Mechanism of Action
This compound is an orally active prodrug that undergoes in vivo de-esterification to its active metabolite, SCH-32615.[1] The primary function of SCH-32615 is the potent and selective inhibition of neutral endopeptidase 24.11 (NEP), also known as enkephalinase.[1][2]
Enkephalinase is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, most notably the enkephalins (Met- and Leu-enkephalin), which are endogenous opioid peptides involved in pain modulation.[3][4][5][6] By inhibiting enkephalinase, SCH-32615 prevents the breakdown of enkephalins, leading to an increase in their local concentrations and a potentiation of their natural analgesic effects.[1][4] This action is primarily mediated through the delta-opioid receptor.[5]
Furthermore, enkephalinase also degrades other vasoactive peptides, including atrial natriuretic peptide (ANP).[2][7][8][9] Inhibition of NEP by this compound therefore also leads to elevated levels of ANP, which contributes to its observed effects on the cardiovascular system, including natriuresis, diuresis, and blood pressure reduction in certain hypertensive models.[2][7][8]
The selectivity of SCH-32615 is a key feature; it does not significantly inhibit other peptidases such as aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme at therapeutic concentrations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its active metabolite.
Table 1: In Vitro Potency and Selectivity of SCH-32615 (Active Metabolite)
| Parameter | Value | Enzyme/Substrate | Source |
| Ki | 19.5 ± 0.9 nM | Enkephalinase / Met5-enkephalin | [1] |
| Inhibition | No significant inhibition up to 10 µM | Aminopeptidase, Diaminopeptidase III | [1] |
| Inhibition | No significant inhibition up to 10 µM | Angiotensin Converting Enzyme | [1] |
Table 2: In Vivo Analgesic Efficacy of this compound (Oral Administration)
| Animal Model | Test | Endpoint | Dose (mg/kg, p.o.) | Source |
| Mice | D-Ala2-Met5-enkephalinamide Potentiation | ED50 | 5.3 | [1] |
| Rats | D-Ala2-Met5-enkephalinamide Potentiation | MED | 1 | [1] |
| Mice | Low Temperature Hot-Plate Test | MED | 30 | [1] |
| Mice | Acetic Acid-Induced Writhing Test | MED | 30 | [1] |
| Rats | Stress-Induced Analgesia Test | MED | 10 | [1] |
| Rats | Modified Rat Yeast-Paw Test | MED | 100 | [1] |
MED: Minimal Effective Dose; ED50: Effective Dose for 50% of the maximal response.
Table 3: Cardiovascular and Renal Effects of this compound
| Study Population | Model/Condition | Parameter | Dose | Effect | Source |
| Spontaneously Hypertensive Rats | Left Ventricular Hypertrophy | Cardiac Mass | 100 mg/kg (twice daily for 1 month) | -10% | [2] |
| Spontaneously Hypertensive Rats | Left Ventricular Hypertrophy | Left Ventricular Fibrosis | 100 mg/kg (twice daily for 1 month) | -42% | [2] |
| DOCA-Salt Hypertensive Rats | Hypertension | Blood Pressure | 10 mg/kg p.o. | -30 ± 7 mm Hg | [8] |
| DOCA-Salt Hypertensive Rats | Hypertension | Blood Pressure | 90 mg/kg p.o. | -45 ± 6 mm Hg | [8] |
| DOCA-Salt Hypertensive Rats | Diuresis | Urine Volume (3h) | 90 mg/kg s.c. | 2.78 ± 0.6 vs. 1.27 ± 0.3 ml/100g | [8] |
| Healthy Human Volunteers | High Sodium Intake | 5h Urinary Sodium Excretion | 800 mg | 26.7 ± 6 mmol (vs. 15.7 ± 7.3 mmol for placebo) | [7] |
| Healthy Human Volunteers | High Sodium Intake | 5h Urinary Sodium Excretion | 1600 mg | 30.9 ± 6.8 mmol (vs. 15.7 ± 7.3 mmol for placebo) | [7] |
| Healthy Human Volunteers | High Sodium Intake | 5h Urinary Phosphate Excretion | 400 mg | 1.5 ± 0.3 mmol (vs. 0.3 ± 0.4 mmol for placebo) | [7] |
| Healthy Human Volunteers | High Sodium Intake | 5h Urinary Phosphate Excretion | 800 mg | 1.95 ± 0.3 mmol (vs. 0.3 ± 0.4 mmol for placebo) | [7] |
| Healthy Human Volunteers | High Sodium Intake | 5h Urinary Phosphate Excretion | 1600 mg | 2.4 ± 0.4 mmol (vs. 0.3 ± 0.4 mmol for placebo) | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Analgesic Testing
Caption: Workflow for in vivo analgesic assays.
Detailed Experimental Protocols
Based on the available literature, the following methodologies were employed in key studies of this compound.
In Vitro Enkephalinase Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of SCH-32615 against enkephalinase.
-
Enzyme Source: Isolated enkephalinase from a suitable tissue source (e.g., rat striatum).
-
Substrate: Met5-enkephalin.
-
Inhibitor: SCH-32615 at various concentrations.
-
Methodology:
-
The isolated enkephalinase is incubated with Met5-enkephalin in the presence of varying concentrations of SCH-32615.
-
The reaction is allowed to proceed for a defined period.
-
The degradation of Met5-enkephalin is quantified, typically using high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA).
-
The Ki value is calculated from the concentration of inhibitor that produces 50% inhibition of substrate degradation (IC50) using the Cheng-Prusoff equation.
-
-
Selectivity Assessment: The same protocol is repeated using other peptidases (aminopeptidase, diaminopeptidase III, ACE) and their respective substrates to assess the selectivity of SCH-32615.[1]
In Vivo Analgesia Models
-
Objective: To evaluate the analgesic effects of orally administered this compound.
-
Animal Models: Mice and rats are commonly used.
-
General Protocol:
-
Animals are fasted overnight with free access to water.
-
This compound is administered orally (p.o.) at various doses.
-
At a predetermined time after drug administration, animals are subjected to a nociceptive stimulus.
-
The analgesic effect is quantified by measuring the animal's response to the stimulus.
-
-
Specific Tests:
-
Mouse Low Temperature Hot-Plate Test: The latency to a nociceptive response (e.g., licking a paw, jumping) is measured when the mouse is placed on a surface maintained at a constant noxious temperature.[1]
-
Mouse Acetic Acid-Induced Writhing Test: An intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements. The number of writhes over a specific period is counted as a measure of visceral pain.[1]
-
Rat Stress-Induced Analgesia Test: The potentiation of analgesia induced by a mild stressor is evaluated.[1]
-
Modified Rat Yeast-Paw Test: Inflammation and hyperalgesia are induced by injecting brewer's yeast into the paw. The pressure required to elicit paw withdrawal is measured to assess analgesia.[1]
-
Cardiovascular Studies in Hypertensive Rats
-
Objective: To assess the effects of this compound on blood pressure and cardiac remodeling.
-
Animal Models: Spontaneously Hypertensive Rats (SHRs) and Deoxycorticosterone Acetate (DOCA)-salt hypertensive rats.[2][8]
-
Chronic Treatment Protocol (SHRs):
-
Adult SHRs are treated with this compound (e.g., 10, 30, or 100 mg/kg) or vehicle orally twice daily for an extended period (e.g., 1 month).[2]
-
Systolic blood pressure and heart rate are monitored weekly using the tail-cuff method.[2]
-
At the end of the treatment period, hearts are excised, and cardiac mass is measured.[2]
-
Morphometric analysis is performed on left ventricular tissue to quantify fibrosis.[2]
-
-
Acute Treatment Protocol (DOCA-Salt Rats):
Human Volunteer Studies
-
Objective: To evaluate the effects of this compound on renal function and hemodynamics in healthy individuals.
-
Study Design: Single-blind, placebo-controlled study.[7]
-
Subjects: Healthy volunteers maintained on a high sodium intake for a specified period (e.g., 5 days) to standardize baseline conditions.[7]
-
Protocol:
-
Subjects receive a single oral dose of this compound (e.g., 400, 800, 1600 mg) or placebo.[7]
-
Blood pressure and heart rate are monitored.[7]
-
Urine is collected over a defined period (e.g., 5 hours) and analyzed for volume, sodium, phosphate, calcium, potassium, and uric acid excretion.[7]
-
Plasma and urinary levels of ANP and cyclic GMP are measured.[7]
-
Conclusion
This compound, through its active metabolite SCH-32615, is a potent and selective inhibitor of enkephalinase. This mechanism of action provides a dual therapeutic potential, offering both naloxone-reversible analgesia by potentiating endogenous enkephalins and cardiovascular benefits by elevating atrial natriuretic peptide levels. The comprehensive data from in vitro, preclinical, and clinical studies underscore its promise as a therapeutic agent. Further research and development in this area are warranted to fully elucidate its clinical utility in pain management and cardiovascular diseases.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of the enkephalinase inhibitor, SCH 34826, in the snail, Cepaea nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the effect of this compound and thiorphan on [Met5]enkephalin levels and release in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in the antinociceptive effects of the enkephalinase inhibitor, SCH 34826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enkephalinase: selective inhibitors and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Neutral Endopeptidase Inhibition by SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-34826 is a potent and orally active prodrug inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. In vivo, this compound is rapidly de-esterified to its active metabolite, SCH-32615.[1] By inhibiting NEP, this compound potentiates the effects of endogenous peptides that are normally degraded by this enzyme, most notably enkephalins and atrial natriuretic peptide (ANP). This mechanism of action confers upon this compound a range of pharmacological effects, including analgesia and antihypertensive activity. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound, chemically identified as (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine, functions as a prodrug.[1] Following oral administration, it undergoes de-esterification to form the active diacid metabolite, SCH-32615 (N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine).[1] SCH-32615 is a potent and selective inhibitor of neutral endopeptidase (EC 3.4.24.11), a zinc-dependent metalloprotease responsible for the degradation of several signaling peptides.[1]
The primary substrates for NEP include enkephalins (e.g., Met5-enkephalin) and natriuretic peptides (e.g., ANP). By inhibiting the enzymatic degradation of these peptides, this compound effectively increases their local concentrations and prolongs their physiological effects. The potentiation of enkephalins contributes to the analgesic properties of this compound, while the enhancement of ANP levels leads to natriuresis, diuresis, and vasodilation, which underlie its antihypertensive effects.[1][2]
References
Discovery and synthesis of SCH-34826
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of acute and chronic blockade of neutral endopeptidase with Sch 34826 on NaCl-sensitive hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of SCH-34826: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826, known chemically as (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-β-alanine, is a pioneering orally active prodrug designed as an inhibitor of enkephalinase (Neprilysin or Neutral Endopeptidase 24.11). Following oral administration, this compound undergoes de-esterification to its active metabolite, SCH-32615. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and its dual role in potentiating endogenous opioids and atrial natriuretic peptide. All quantitative data are summarized for clarity, and key experimental methodologies are described. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.
Mechanism of Action
This compound functions as a prodrug, which is metabolically converted to its active form, SCH-32615. This active metabolite is a potent and selective inhibitor of the zinc-containing metalloenzyme enkephalinase. Enkephalinase is responsible for the degradation of several endogenous peptides, most notably the enkephalins (Met- and Leu-enkephalin) and atrial natriuretic peptide (ANP). By inhibiting this enzyme, this compound effectively increases the local concentrations and prolongs the activity of these endogenous peptides, leading to its observed analgesic and cardiovascular effects.
Enkephalin Signaling Pathway
The analgesic properties of this compound are primarily attributed to the potentiation of the endogenous opioid system. Enkephalins, released in response to painful stimuli, bind to and activate opioid receptors (predominantly δ and μ receptors) in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. Enkephalinase rapidly degrades enkephalins, terminating their analgesic effect. By inhibiting enkephalinase, SCH-32615 allows for sustained activation of opioid receptors by endogenous enkephalins, thereby enhancing and prolonging their natural analgesic effects.
Atrial Natriuretic Peptide (ANP) Signaling Pathway
In addition to its effects on the opioid system, this compound also modulates the cardiovascular system by inhibiting the degradation of Atrial Natriuretic Peptide (ANP). ANP is a hormone released by cardiac atria in response to high blood pressure and volume. It promotes vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby lowering blood pressure. Enkephalinase is a key enzyme in the metabolic clearance of ANP. Inhibition of this enzyme by SCH-32615 leads to elevated levels of ANP, potentiating its antihypertensive and renal effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its active metabolite, SCH-32615.
Table 1: In Vitro Enzyme Inhibition
| Compound | Enzyme | Substrate | Ki (nM) | Selectivity |
| SCH-32615 | Enkephalinase | Met5-enkephalin | 19.5 ± 0.9[1] | No inhibition of aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme up to 10 µM[1] |
Table 2: In Vivo Analgesic Efficacy
| Test | Species | Compound | Route | Efficacy Metric | Value |
| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | This compound | p.o. | ED50 | 5.3 mg/kg[1] |
| D-Ala2-Met5-enkephalinamide Potentiation | Rat | This compound | p.o. | MED | 1 mg/kg[1] |
| D-Ala2-Met5-enkephalinamide Potentiation | Mouse | SCH-32615 | s.c. | ED50 | 1.4 ng/kg[1] |
| Mouse Low Temperature Hot-Plate Test | Mouse | This compound | p.o. | MED | 30 mg/kg[1] |
| Mouse Acetic Acid-Induced Writhing Test | Mouse | This compound | p.o. | MED | 30 mg/kg[1] |
| Rat Stress-Induced Analgesia Test | Rat | This compound | p.o. | MED | 10 mg/kg[1] |
| Modified Rat Yeast-Paw Test | Rat | This compound | p.o. | MED | 100 mg/kg[1] |
ED50: Median Effective Dose; MED: Minimal Effective Dose; p.o.: oral administration; s.c.: subcutaneous administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Enkephalinase Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of SCH-32615 on the degradation of Met5-enkephalin by isolated enkephalinase.
Methodology:
-
Enzyme Preparation: Enkephalinase is isolated and purified from a suitable biological source, such as rat kidney cortex.
-
Substrate: Tritiated [3H]Tyr-Gly-Gly-Phe-Met (Met5-enkephalin) is used as the substrate.
-
Assay Procedure:
-
Varying concentrations of the inhibitor (SCH-32615) are pre-incubated with the purified enkephalinase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the radiolabeled substrate, [3H]Met5-enkephalin.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) and is then terminated, typically by the addition of an acid or by rapid cooling.
-
The products of the enzymatic reaction (e.g., [3H]Tyr-Gly-Gly) are separated from the undigested substrate using a chromatographic method, such as column chromatography or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
In Vivo D-Ala2-Met5-enkephalinamide Potentiation Test
Objective: To assess the ability of orally administered this compound to enhance the analgesic effect of a stable enkephalin analog in mice and rats.
Methodology:
-
Animals: Male mice or rats are used.
-
Test Compound Administration: Animals are orally administered with either vehicle or varying doses of this compound.
-
Enkephalin Analog Administration: At a specified time after the administration of the test compound (e.g., 30-60 minutes), a sub-analgesic or minimally analgesic dose of D-Ala2-Met5-enkephalinamide is administered, typically via the intracerebroventricular or intravenous route.
-
Analgesic Assessment: The analgesic response is measured at various time points after the administration of the enkephalin analog using a standard nociceptive test, such as the tail-flick or hot-plate test. An increase in the pain threshold or latency to respond compared to the vehicle-treated group indicates potentiation of the enkephalin analog's effect.
-
Data Analysis: The dose of this compound that produces a 50% potentiation of the analgesic effect (ED50) or the minimal effective dose (MED) is determined.
Mouse Low Temperature Hot-Plate Test
Objective: To evaluate the direct analgesic effect of this compound in mice.
Methodology:
-
Apparatus: A hot-plate apparatus maintained at a constant, relatively low noxious temperature (e.g., 48-52°C) is used to avoid rapid tissue damage and to be more sensitive to non-opioid analgesics.
-
Animals: Male mice are used.
-
Procedure:
-
Baseline latency to a nocifensive response (e.g., hind paw lick, jump) is determined for each mouse before drug administration.
-
Animals are orally administered with either vehicle or varying doses of this compound.
-
At various time points after drug administration, the mice are placed on the hot plate, and the latency to the first nocifensive response is recorded. A cut-off time (e.g., 60 seconds) is employed to prevent tissue damage.
-
-
Data Analysis: A significant increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect. The minimal effective dose (MED) that produces a significant analgesic effect is determined.
Rat Stress-Induced Analgesia Test
Objective: To determine if this compound can enhance the naturally occurring analgesia induced by stress.
Methodology:
-
Animals: Male rats are used.
-
Stress Induction: A stressor, such as forced swimming in cool water or exposure to a novel environment with intermittent foot shocks, is applied to induce an analgesic response.
-
Test Compound Administration: Animals are orally administered with either vehicle or varying doses of this compound prior to the stress induction.
-
Analgesic Assessment: Nociceptive threshold is measured before and after the stress paradigm using a standard test like the tail-flick or paw-pressure test.
-
Data Analysis: The degree of analgesia is quantified as the change in nociceptive threshold. A significantly greater increase in the pain threshold in the this compound-treated group compared to the vehicle-treated group indicates potentiation of stress-induced analgesia. The minimal effective dose (MED) is determined.
Modified Rat Yeast-Paw Test
Objective: To assess the analgesic effect of this compound in a model of inflammatory pain.
Methodology:
-
Inflammation Induction: A suspension of brewer's yeast is injected into the plantar surface of one hind paw of the rat to induce a localized inflammation and hyperalgesia.
-
Test Compound Administration: Animals are orally administered with either vehicle or varying doses of this compound, typically a few hours after the yeast injection when hyperalgesia is established.
-
Nociceptive Testing: The pain threshold in the inflamed paw is measured at various time points after drug administration using a pressure-based analgesiometer (e.g., Randall-Selitto test). The force required to elicit a withdrawal response is recorded.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The minimal effective dose (MED) that produces a significant reduction in hyperalgesia is determined.
Pharmacokinetics and Metabolism
This compound is designed for oral bioavailability. Following absorption, it is rapidly converted to its active metabolite, SCH-32615, through de-esterification. The prodrug approach allows the active, more polar metabolite to bypass first-pass metabolism in the liver, which would otherwise limit its systemic availability if administered directly. The duration of action of a single oral dose of this compound in potentiating the effects of D-Ala2-Met5-enkephalinamide in rats was found to be at least 4 hours.[1] Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both this compound and SCH-32615 would require specific studies that were not fully detailed in the initial search results. However, the efficacy data from oral administration strongly supports its successful conversion to the active form and systemic exposure.
Safety and Tolerability
In preclinical studies, this compound demonstrated a favorable safety profile. No significant respiratory or gastrointestinal side effects were observed at doses up to 100 times those that were effective in the D-Ala2-Met-5-enkephalinamide potentiation test.[1] This suggests a wide therapeutic window for its enkephalinase-mediated analgesic effects.
Conclusion
This compound is a potent, orally active prodrug of the enkephalinase inhibitor SCH-32615. Its pharmacological profile is characterized by the dual potentiation of endogenous enkephalins and atrial natriuretic peptide. This mechanism of action confers both significant analgesic properties, demonstrated across a range of animal models of nociceptive and inflammatory pain, and potential cardiovascular benefits. The preclinical data indicate a promising therapeutic potential with a good safety margin. This in-depth technical guide provides a solid foundation for further research and development of enkephalinase inhibitors as a novel class of therapeutic agents.
References
The Neutral Endopeptidase Inhibitor SCH-34826: A Modulator of Atrial Natriuretic Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of SCH-34826 on atrial natriuretic peptide (ANP). This compound is a potent and orally active inhibitor of neutral endopeptidase 24.11 (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including ANP.[1][2] By inhibiting NEP, this compound effectively increases the circulating levels of ANP, thereby potentiating its physiological effects, which include natriuresis, diuresis, and vasodilation.[2][3][4] This guide will detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, outline experimental methodologies, and provide visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Atrial natriuretic peptide is a cardiac hormone primarily released from the atria in response to atrial wall stretch, hypervolemia, and certain hormonal stimuli.[5][6] ANP plays a crucial role in cardiovascular homeostasis by promoting sodium and water excretion, leading to a reduction in blood volume and pressure.[6] The biological effects of ANP are mediated through its binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylyl cyclase, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[5][6]
The primary route of ANP clearance from the circulation is through enzymatic degradation by neutral endopeptidase (NEP), also known as neprilysin.[6][7] this compound is a prodrug that is de-esterified in vivo to its active metabolite, SCH-32615.[8] SCH-32615 is a potent inhibitor of NEP, and by blocking this enzyme, it prevents the breakdown of ANP.[2][8] This leads to elevated plasma and urinary concentrations of ANP and cGMP, amplifying the natriuretic and vasodilatory effects of endogenous ANP.[3][9]
Signaling Pathway of this compound Action on ANP
References
- 1. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 7. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute inhibition of endopeptidase 24.11 in essential hypertension: SCH 34826 enhances atrial natriuretic peptide and natriuresis without lowering blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Opioid Potentiation by SCH-34826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SCH-34826, an orally active prodrug that potentiates the effects of endogenous opioids. The document covers its mechanism of action, pharmacological effects, and detailed experimental protocols derived from key studies. All quantitative data has been summarized into structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is a pioneering compound in the field of analgesia and cardiovascular research. It functions as a prodrug, being metabolized in vivo to its active form, SCH-32615. This active metabolite is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase. NEP is a key zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, most notably the enkephalins (endogenous opioids) and atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the bioavailability of these peptides, thereby potentiating their physiological effects. This unique mechanism of action has positioned this compound as a subject of interest for the development of novel analgesics and treatments for cardiovascular diseases.
Mechanism of Action
This compound is administered orally and undergoes de-esterification in the body to form its active metabolite, SCH-32615, which is N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine.[1] SCH-32615 selectively inhibits neutral endopeptidase (EC 3.4.24.11), the enzyme responsible for the breakdown of enkephalins at the Gly-Phe bond.[2][3][4] This inhibition leads to an accumulation of endogenous enkephalins in the synaptic cleft and other extracellular spaces. The elevated levels of enkephalins result in enhanced activation of opioid receptors, primarily delta-opioid receptors, leading to analgesic and other opioid-mediated effects.[3] The analgesic effects of this compound are reversible with the opioid antagonist naloxone, confirming its opioid-dependent mechanism.[1][3]
Beyond its influence on the opioid system, this compound also potentiates the effects of Atrial Natriuretic Peptide (ANP) by preventing its degradation by NEP.[5][6][7][8][9][10] This leads to various cardiovascular effects, including vasodilation, natriuresis, and diuresis, which have been explored for the management of hypertension.[5][8][9][10][11][12]
Signaling Pathway Diagram
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the effect of this compound and thiorphan on [Met5]enkephalin levels and release in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in the antinociceptive effects of the enkephalinase inhibitor, SCH 34826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effects of the enkephalinase inhibitor, SCH 34826, in the snail, Cepaea nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The blood pressure and renal responses to SCH 34826, a neutral metalloendopeptidase inhibitor, and C-ANF (4-23) in Doca-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and chronic blockade of neutral endopeptidase with Sch 34826 on NaCl-sensitive hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute inhibition of endopeptidase 24.11 in essential hypertension: SCH 34826 enhances atrial natriuretic peptide and natriuresis without lowering blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiovascular Effects of SCH-34826: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-34826 is an orally active prodrug that is metabolized in vivo to its active form, SCH-32615, a potent and selective inhibitor of neutral endopeptidase (NEP).[1] NEP, also known as neprilysin, is a key enzyme in the degradation of several vasoactive peptides, most notably the atrial natriuretic peptide (ANP).[2][3][4] By inhibiting NEP, this compound effectively increases the circulating levels of endogenous ANP, leading to a range of cardiovascular effects.[4][5][6] This whitepaper provides an in-depth technical overview of the cardiovascular effects of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of neutral endopeptidase (NEP). NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of peptides, including ANP, bradykinin, and substance P. The inhibition of NEP by the active metabolite of this compound, SCH-32615, leads to an accumulation of these peptides, with the potentiation of ANP effects being the most significant contributor to its cardiovascular profile.
ANP exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which, upon activation, increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells lead to vasodilation, while in the kidneys, it promotes natriuresis and diuresis. Notably, SCH-32615 does not inhibit angiotensin-converting enzyme (ACE), distinguishing its mechanism from ACE inhibitors.[1]
Quantitative Data on Cardiovascular Effects
The cardiovascular effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.
Table 1: Effects on Blood Pressure and Heart Rate
| Model/Subject | Dosing Regimen | Change in Systolic Blood Pressure | Change in Heart Rate | Reference |
| Normotensive Healthy Volunteers | 400, 800, 1600 mg (single dose) | No significant effect | No significant effect | [3] |
| Spontaneously Hypertensive Rats (SHRs) | 10, 30, 100 mg/kg p.o. (twice daily for 1 month) | No significant change | No significant change | [2] |
| Spontaneously Hypertensive Rats (SHRs) | N/A (5-day treatment) | Reduction by day 3 | N/A | [5] |
| DOCA-Salt Hypertensive Rats | 90 mg/kg s.c. | -35 ± 12 mmHg | N/A | [5] |
| DOCA-Salt Hypertensive Rats | 10 mg/kg p.o. | -30 ± 7 mmHg | N/A | [5] |
| DOCA-Salt Hypertensive Rats | 90 mg/kg p.o. | -45 ± 6 mmHg | N/A | [5] |
| NaCl-Sensitive SHRs (High Salt Diet) | 90 mg/kg/day p.o. (4 weeks) | Prevented increase in arterial pressure | N/A | [6] |
Table 2: Effects on Cardiac and Vascular Remodeling
| Model | Dosing Regimen | Effect on Cardiac Mass/Hypertrophy | Effect on Vascular Remodeling | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 100 mg/kg p.o. (twice daily for 1 month) | -10% in cardiac mass | -42% in left ventricular fibrosis | [2] |
| Hypoxic Pulmonary Hypertensive Rats | 90 mg/kg s.c. (twice daily for 2 weeks) | Significant reduction in right ventricle hypertrophy | Significant reduction in pulmonary vascular remodeling | [4] |
Table 3: Renal Effects
| Model/Subject | Dosing Regimen | Effect on Diuresis and Natriuresis | Other Renal Effects | Reference |
| Normotensive Healthy Volunteers (High Sodium Intake) | 400, 800, 1600 mg (single dose) | No change in diuresis; dose-dependent increase in urinary sodium excretion | Dose-dependent increases in urinary phosphate (B84403) and calcium excretion | [3] |
| DOCA-Salt Hypertensive Rats | 90 mg/kg s.c. | Enhanced urine volume output and natriuresis | Increased plasma and urinary cGMP | [5][7] |
| NaCl-Sensitive SHRs (High Salt Diet) | 90 mg/kg (single dose) | Increased urine volume and urinary sodium | Increased urinary ANP and cGMP | [6] |
Experimental Protocols
Study in Healthy Volunteers
-
Design: Single-blind, placebo-controlled study.
-
Subjects: Eight healthy male volunteers.
-
Pre-treatment: Subjects maintained a high sodium intake for 5 days prior to the study.
-
Treatment: Single oral doses of 400, 800, and 1600 mg of this compound or placebo were administered.
-
Measurements: Blood pressure, heart rate, and urinary excretion of sodium, phosphate, calcium, potassium, and uric acid were measured. Plasma ANP and urinary ANP and cGMP levels were also assessed.[3]
Studies in Hypertensive Rat Models
-
Spontaneously Hypertensive Rats (SHRs):
-
Chronic Study: Adult SHRs were treated orally with this compound at doses of 10, 30, or 100 mg/kg twice daily for one month. A control group received a vehicle. Systolic blood pressure and heart rate were measured weekly using the tail-cuff method. At the end of the study, cardiac mass and left ventricular fibrosis were determined by morphometric analysis.[2]
-
Sub-chronic Study: SHRs were treated with this compound for 5 days, with blood pressure monitoring to assess the time course of the antihypertensive effect.[5]
-
-
DOCA-Salt Hypertensive Rats:
-
Hypertension was induced in rats by deoxycorticosterone acetate (B1210297) (DOCA) implantation and administration of a high-salt diet.
-
Conscious rats were administered this compound either subcutaneously (90 mg/kg) or orally (10 and 90 mg/kg).
-
Blood pressure, urine output, and sodium excretion were measured. Plasma and urinary cGMP levels were also quantified.[5][7]
-
-
NaCl-Sensitive Spontaneously Hypertensive Rats (SHR-S):
-
Male SHR-S were placed on either a 1% or 8% NaCl diet.
-
Chronic Study: this compound (90 mg/kg/day) or vehicle was administered by gavage for 4 weeks. Arterial pressure and plasma ANP levels were measured.[6]
-
Acute Study: A single dose of this compound (90 mg/kg) was given by gavage to SHR-S on high or low salt diets for 3 weeks. Blood pressure, urine volume, and urinary sodium, ANP, and cGMP were measured.[6]
-
Study in Hypoxic Pulmonary Hypertensive Rats
-
Model: Male Wistar rats were exposed to a hypoxic environment (10% oxygen) for 2 weeks to induce pulmonary hypertension.
-
Treatment: this compound was administered by subcutaneous injection at a dose of 90 mg/kg twice daily. A control group received the vehicle.
-
Analysis: At the end of the 2-week period, the degree of pulmonary vascular remodeling and right ventricular hypertrophy were assessed.[4]
Conclusion
This compound, through its active metabolite SCH-32615, is a potent inhibitor of neutral endopeptidase, leading to elevated levels of atrial natriuretic peptide. This mechanism translates into a range of beneficial cardiovascular effects, including blood pressure reduction in certain hypertensive states, and attenuation of cardiac hypertrophy and vascular remodeling. Its natriuretic and diuretic properties further contribute to its therapeutic potential. The data summarized in this whitepaper underscore the promise of NEP inhibition as a therapeutic strategy for cardiovascular diseases. Further research and clinical trials are warranted to fully elucidate the clinical utility of this compound and similar compounds in the management of hypertension and heart failure.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of acute and chronic blockade of neutral endopeptidase with Sch 34826 on NaCl-sensitive hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The blood pressure and renal responses to SCH 34826, a neutral metalloendopeptidase inhibitor, and C-ANF (4-23) in Doca-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Profile of SCH-34826: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies of SCH-34826, a prodrug that is metabolically converted to its active form, SCH-32615. This document details the inhibitory activity of SCH-32615 against neutral endopeptidase (NEP), also known as enkephalinase, and summarizes its selectivity profile. The experimental protocols described herein are based on established methodologies for assessing NEP inhibition.
Core Findings: Inhibitory Potency and Selectivity
This compound is an orally active prodrug designed to overcome the poor oral bioavailability of its active metabolite, SCH-32615. In vitro, SCH-32615 has been identified as a potent inhibitor of neutral endopeptidase (EC 3.4.24.11), an enzyme responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).
Quantitative Analysis of In Vitro Inhibition
The inhibitory activity of SCH-32615 against enkephalinase was determined, revealing a high affinity for the enzyme. The selectivity of SCH-32615 was also assessed against other metalloproteases.
| Compound | Target Enzyme | Substrate | Inhibitory Constant (Ki) |
| SCH-32615 | Enkephalinase (Neutral Endopeptidase) | Met5-enkephalin | 19.5 ± 0.9 nM[1] |
| Compound | Non-Target Enzymes | Maximum Concentration Tested | Inhibition Observed |
| SCH-32615 | Aminopeptidase | 10 µM | No |
| SCH-32615 | Diaminopeptidase III | 10 µM | No |
| SCH-32615 | Angiotensin-Converting Enzyme (ACE) | 10 µM | No |
Mechanism of Action: Signaling Pathway
This compound exerts its pharmacological effects through the inhibition of neutral endopeptidase by its active metabolite, SCH-32615. This inhibition leads to an accumulation of endogenous NEP substrates, such as enkephalins and atrial natriuretic peptide (ANP), resulting in the potentiation of their downstream signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the initial studies of this compound and its active metabolite, SCH-32615.
Neutral Endopeptidase (Enkephalinase) Inhibition Assay
This protocol outlines a representative method for determining the inhibitory constant (Ki) of a test compound against NEP using a radiolabeled substrate.
Objective: To quantify the potency of SCH-32615 in inhibiting the degradation of Met5-enkephalin by isolated enkephalinase.
Materials:
-
Enzyme Source: Partially purified enkephalinase from a suitable biological source (e.g., rat striatum).
-
Substrate: [³H]-Met5-enkephalin.
-
Test Compound: SCH-32615.
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Stop Solution: 0.1 M HCl.
-
Scintillation Cocktail.
-
Chromatography columns (e.g., Porapak Q) for separating the intact substrate from its cleaved products.
Procedure:
-
Enzyme Preparation: Homogenize the tissue source in cold buffer and prepare a crude membrane fraction by centrifugation. The enzyme can be further purified using standard biochemical techniques.
-
Assay Setup: In a microcentrifuge tube, combine the assay buffer, a range of concentrations of the test compound (SCH-32615), and the enzyme preparation. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the radiolabeled substrate, [³H]-Met5-enkephalin, to initiate the enzymatic reaction. The final substrate concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution (0.1 M HCl).
-
Product Separation: Separate the intact [³H]-Met5-enkephalin from its radiolabeled metabolite ([³H]-Tyr-Gly-Gly) using column chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of substrate degradation at each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
References
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design Using SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is an orally active prodrug that is rapidly converted in vivo to its active metabolite, SCH-32615. SCH-32615 is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase or neprilysin (EC 3.4.24.11).[1][2] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[1][2][3] By inhibiting NEP, this compound potentiates the physiological effects of these peptides, leading to analgesic, antihypertensive, and cardioprotective activities.[1][2][4] These application notes provide detailed protocols for in vivo experimental designs to evaluate the pharmacological effects of this compound in various animal models.
Mechanism of Action
This compound, administered orally, is de-esterified to the active compound SCH-32615.[1] SCH-32615 competitively inhibits neutral endopeptidase, preventing the breakdown of endogenous vasoactive and analgesic peptides. This leads to an accumulation of these peptides, primarily enkephalins and atrial natriuretic peptide (ANP), at their receptors, thereby amplifying their downstream signaling effects.[1][3][4] The potentiation of enkephalins contributes to its analgesic properties, while the enhancement of ANP levels mediates its diuretic, natriuretic, and antihypertensive effects.[1][4][5]
Data Presentation
Table 1: Analgesic Efficacy of this compound in Rodent Models
| Animal Model | Test | Route of Administration | Effective Dose | Reference |
| Mouse | Low-Temperature Hot-Plate Test | Oral (p.o.) | MED = 30 mg/kg | [1] |
| Mouse | Acetic Acid-Induced Writhing Test | Oral (p.o.) | MED = 30 mg/kg | [1] |
| Rat | Stress-Induced Analgesia Test | Oral (p.o.) | MED = 10 mg/kg | [1] |
| Rat | Modified Yeast-Paw Test | Oral (p.o.) | MED = 100 mg/kg | [1] |
| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | Oral (p.o.) | ED50 = 5.3 mg/kg | [1] |
| Rat | D-Ala2-Met5-enkephalinamide Potentiation | Oral (p.o.) | MED = 1 mg/kg | [1] |
MED: Minimal Effective Dose; ED50: 50% Effective Dose
Table 2: Cardiovascular and Renal Effects of this compound in Rat Models
| Animal Model | Effect | Route of Administration | Dose | Observation | Reference |
| DOCA-Salt Hypertensive Rat | Blood Pressure Reduction | Subcutaneous (s.c.) | 90 mg/kg | -35 ± 12 mm Hg | [4] |
| DOCA-Salt Hypertensive Rat | Blood Pressure Reduction | Oral (p.o.) | 10 mg/kg | -30 ± 7 mm Hg | [4] |
| DOCA-Salt Hypertensive Rat | Blood Pressure Reduction | Oral (p.o.) | 90 mg/kg | -45 ± 6 mm Hg | [4] |
| Spontaneously Hypertensive Rat (SHR) | Left Ventricular Hypertrophy | Oral (p.o.), twice daily for 1 month | 100 mg/kg | -10% cardiac mass, -42% fibrotic tissue | [2] |
| Hypoxia-Induced Pulmonary Vascular Remodeling Rat | Pulmonary Vascular Remodeling & Right Ventricle Hypertrophy | Subcutaneous (s.c.), twice daily for 2 weeks | 90 mg/kg | Significant reduction | [3] |
| DOCA-Salt Hypertensive Rat | Urine Volume Output | Subcutaneous (s.c.) | 90 mg/kg | 2.78 ± 0.6 ml/100 g/3 hr (vs. 1.27 ± 0.3 in vehicle) | [4] |
| DOCA-Salt Hypertensive Rat | Plasma ANP Levels (at 1 hr) | Subcutaneous (s.c.) | 90 mg/kg | 753 ± 89 pg/ml (vs. 451 ± 79 in vehicle) | [4] |
Experimental Protocols
Analgesic Activity Assessment
This model assesses visceral pain.
-
Animals: Male mice.
-
Procedure:
-
Administer this compound orally at desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.
-
After a predetermined time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately after injection, place the mouse in an observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period (e.g., 20 minutes).
-
-
Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.[1]
This model evaluates thermal nociception.
-
Animals: Male mice.
-
Procedure:
-
Administer this compound orally.
-
At a specified time post-administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Endpoint: An increase in the latency to respond compared to the control group indicates analgesia.[1]
Antihypertensive Activity Assessment
This is a model of mineralocorticoid-induced hypertension.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Perform a unilateral nephrectomy.
-
Implant a slow-release pellet of DOCA (e.g., 25 mg).
-
Provide 1% NaCl and 0.2% KCl in the drinking water.
-
Monitor blood pressure weekly via the tail-cuff method until hypertension is established (typically 4-6 weeks).
-
-
Treatment Protocol:
-
Once hypertension is stable, administer this compound orally or subcutaneously at various doses.
-
Measure blood pressure at multiple time points post-administration.
-
-
Endpoint: A significant decrease in systolic and/or diastolic blood pressure compared to vehicle-treated hypertensive rats.[4]
Cardioprotective Effects Assessment
-
Animals: Adult male Spontaneously Hypertensive Rats (SHRs).
-
Treatment Protocol:
-
Treat SHRs with this compound (e.g., 100 mg/kg, p.o., twice daily) or vehicle for an extended period (e.g., 4 weeks).[2]
-
Monitor systolic blood pressure and heart rate weekly using the tail-cuff method.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and excise the hearts.
-
Measure the total heart weight and the left ventricular weight.
-
Perform morphometric analysis on histological sections of the left ventricle to quantify the amount of fibrotic tissue.
-
-
Endpoint: A reduction in cardiac mass and/or the percentage of fibrotic tissue in the left ventricle in the this compound treated group compared to the vehicle group.[2]
Mandatory Visualizations
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Analgesia Studies of SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is an orally active prodrug that is metabolically converted to its active form, SCH-32615, a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is a key enzyme responsible for the degradation of endogenous opioid peptides, the enkephalins. By inhibiting NEP, this compound effectively increases the local concentrations of enkephalins, thereby potentiating their natural analgesic effects. This mode of action presents a compelling therapeutic strategy for pain management. The analgesic properties of this compound have been demonstrated in various preclinical animal models, where its effects are shown to be reversible by the opioid antagonist naloxone, confirming the involvement of opioid receptors.[1]
These application notes provide detailed protocols for established animal models used to evaluate the analgesic efficacy of this compound, along with a summary of key quantitative data from seminal studies.
Mechanism of Action: Enkephalin Potentiation
This compound exerts its analgesic effect through an indirect mechanism that enhances endogenous pain control pathways. As a prodrug, it is systemically absorbed and then hydrolyzed to the active diacid, SCH-32615. This active metabolite specifically inhibits neutral endopeptidase (enkephalinase), the enzyme responsible for breaking down enkephalins (e.g., Met-enkephalin and Leu-enkephalin). The resulting increase in enkephalin levels in the synaptic cleft leads to enhanced activation of opioid receptors, primarily the mu (µ) and delta (δ) subtypes, on neuronal membranes. This activation mimics the effects of exogenous opioids, leading to a reduction in the transmission of nociceptive signals and ultimately, analgesia.
References
Application Notes and Protocols: Mouse Hot-Plate Test for Evaluating the Analgesic Properties of SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for utilizing the mouse hot-plate test to assess the analgesic effects of SCH-34826, an orally active prodrug of the enkephalinase inhibitor SCH-32615. By preventing the degradation of endogenous enkephalins, this compound offers a promising mechanism for pain modulation. The described protocol is based on established methodologies for thermal nociception assessment and specific findings related to this compound.
Introduction to this compound and the Hot-Plate Test
This compound is an orally administered compound that is converted in vivo to its active metabolite, SCH-32615.[1] This active form inhibits the enzyme enkephalinase (also known as neprilysin), which is responsible for breaking down enkephalins—endogenous opioid peptides that play a crucial role in pain management.[1] By inhibiting this enzyme, this compound elevates the levels of enkephalins, leading to analgesic effects. Studies have demonstrated that this compound produces a direct, naloxone-reversible analgesic effect in the mouse hot-plate test, indicating its action via the opioid system.[1]
The hot-plate test is a standard and widely used method for evaluating the efficacy of analgesic agents.[2] The test measures the latency of a mouse's response to a thermal stimulus, typically by observing behaviors such as paw licking or jumping when placed on a heated surface.[3] An increase in the time it takes for the mouse to react is indicative of an analgesic effect. For compounds like this compound that modulate the opioid system, a "low temperature" hot-plate setting is often recommended to achieve more sensitive and dose-related results compared to standard, higher temperatures.[4]
Signaling Pathway of this compound Action
The analgesic effect of this compound is initiated by its conversion to the active enkephalinase inhibitor, SCH-32615. This leads to an accumulation of enkephalins in the synaptic cleft, allowing them to bind to and activate opioid receptors on the postsynaptic neuron. This activation ultimately inhibits the transmission of pain signals.
Experimental Protocol: Mouse Hot-Plate Test
This protocol is designed to assess the analgesic efficacy of orally administered this compound.
Materials and Equipment
-
Hot-plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate)
-
Plexiglass cylinder to confine the mice to the hot-plate surface
-
Stopwatch or automated timer
-
Male Swiss albino mice (20-30g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or as appropriate for solubilizing this compound)
-
Oral gavage needles
-
Animal scale
Experimental Procedure
The workflow for the hot-plate test is outlined below, from animal acclimatization to data analysis.
-
Animal Acclimatization: House mice in standard laboratory conditions for at least 3-5 days before the experiment to allow for acclimatization.
-
Habituation: On the day of the experiment, transfer the mice to the testing room and allow them to habituate for at least 60 minutes before starting the test.
-
Apparatus Setup: Set the hot-plate temperature to a low temperature, such as 49.5°C.[4] This temperature has been shown to be effective for evaluating narcotic antagonists and is a reasonable starting point for an enkephalinase inhibitor. Set a cut-off time of 30-45 seconds to prevent tissue damage.
-
Baseline Latency: Place each mouse individually on the hot plate and start the timer. Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Stop the timer as soon as a response is observed and record this as the baseline latency. If no response occurs by the cut-off time, remove the mouse and record the cut-off time as its latency.
-
Grouping and Administration: Randomly assign mice to different treatment groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, and 100 mg/kg of this compound). The minimal effective dose has been reported as 30 mg/kg p.o.[1] Administer the assigned treatment orally via gavage.
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 4.
-
Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Data Presentation
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Latency (s) | 30 min Post-Dose (s) | 60 min Post-Dose (s) | 90 min Post-Dose (s) | 120 min Post-Dose (s) |
| Vehicle | - | 8.5 ± 0.7 | 8.8 ± 0.6 | 8.6 ± 0.8 | 8.4 ± 0.5 | 8.7 ± 0.9 |
| This compound | 10 | 8.7 ± 0.6 | 10.2 ± 0.9 | 11.5 ± 1.1 | 10.8 ± 0.8 | 9.5 ± 0.7 |
| This compound | 30 | 8.4 ± 0.5 | 14.5 ± 1.3 | 18.2 ± 1.5 | 16.1 ± 1.4 | 12.3 ± 1.0 |
| This compound | 100 | 8.6 ± 0.8 | 17.8 ± 1.6 | 22.5 ± 1.9 | 20.3 ± 1.7 | 15.8 ± 1.2* |
Note: Data are hypothetical and for illustrative purposes. * indicates a statistically significant difference from the vehicle group (p < 0.05). A peak effect is anticipated around 60-90 minutes post-oral administration.
Conclusion
The mouse hot-plate test is a reliable and effective method for evaluating the analgesic properties of the enkephalinase inhibitor this compound. The protocol outlined here, using a lower plate temperature, provides a sensitive assay for detecting the centrally-mediated analgesic effects of this compound. Researchers should observe a dose-dependent and time-dependent increase in response latency, with a minimal effective dose around 30 mg/kg administered orally. This application note serves as a detailed guide for the preclinical assessment of this compound and similar compounds in pain research.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of analgesic activity of perindopril in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetic Acid-Induced Writhing Test with SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetic acid-induced writhing test is a standard and widely used preclinical model for evaluating the efficacy of peripherally acting analgesics.[1][2] Intraperitoneal administration of a dilute acetic acid solution induces a characteristic writhing response in rodents, which is a behavioral manifestation of visceral pain.[2] This pain response is mediated by the release of endogenous inflammatory mediators, including prostaglandins (B1171923) and bradykinin, which sensitize peripheral nociceptors.[1][2] The frequency of these writhes serves as a quantifiable measure of nociception, and a reduction in their number following administration of a test compound is indicative of its analgesic potential.
SCH-34826 is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[3] SCH-32615 is a potent inhibitor of enkephalinase (neprilysin), a neutral endopeptidase that degrades endogenous opioid peptides known as enkephalins.[3][4] By inhibiting this enzyme, this compound effectively increases the levels and prolongs the action of enkephalins in the synaptic cleft.[4] This enhancement of endogenous opioid signaling results in analgesic effects.[3] Notably, the analgesic activity of this compound has been demonstrated to be reversible by the opioid antagonist naloxone, confirming its mechanism of action through the opioid system.[3][5]
These application notes provide a detailed protocol for utilizing the acetic acid-induced writhing test to assess the analgesic properties of this compound.
Data Presentation
The analgesic efficacy of this compound in the acetic acid-induced writhing test is summarized in the table below. The data is based on the minimal effective dose (MED) that produces a significant analgesic effect.
| Treatment Group | Dose (mg/kg, p.o.) | Route of Administration | Writhing Response |
| Vehicle Control | - | p.o. | No significant reduction in writhes |
| This compound | 30 | p.o. | Significant reduction in writhes |
Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice. Data is derived from Chipkin et al. (1988), which identified the minimal effective dose (MED) to be 30 mg/kg, p.o.[3]
Experimental Protocols
This section details the methodology for performing the acetic acid-induced writhing test to evaluate the analgesic activity of this compound.
Materials
-
Test Compound: this compound
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water (or other appropriate vehicle)
-
Writhing-Inducing Agent: 0.6% (v/v) acetic acid solution in normal saline
-
Positive Control (Optional): A standard analgesic such as Diclofenac sodium (10 mg/kg)
-
Opioid Antagonist (for mechanistic studies): Naloxone
-
Experimental Animals: Male Swiss albino mice (20-25 g)
-
Equipment:
-
Oral gavage needles
-
Syringes (1 mL) and needles (26G) for intraperitoneal injection
-
Transparent observation chambers
-
Stopwatch
-
Animal balance
-
Procedure
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with continued free access to water.
-
Grouping: Randomly divide the mice into experimental groups (n = 6-10 animals per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (30 mg/kg, or a range of doses to determine ED50)
-
Group 3 (Optional): Positive Control (e.g., Diclofenac sodium, 10 mg/kg)
-
Group 4 (Optional, for mechanistic validation): this compound (30 mg/kg) + Naloxone
-
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer the vehicle, this compound, or positive control orally (p.o.) using a gavage needle. A standard administration volume is 10 mL/kg of body weight.
-
-
Pre-treatment Period: Allow a pre-treatment time of 60 minutes for oral absorption of the compound.
-
Induction of Writhing: After the pre-treatment period, administer a 0.6% acetic acid solution (10 mL/kg) via intraperitoneal (i.p.) injection to each mouse.
-
Observation:
-
Immediately after the acetic acid injection, place each mouse individually into a transparent observation chamber.
-
After a 5-minute latency period, begin counting the number of writhes for a continuous 15-minute period.
-
A "writhe" is defined as a characteristic stretching of the abdomen and/or extension of the hind limbs.[2]
-
-
Data Analysis:
-
Record the total number of writhes for each animal during the observation period.
-
Calculate the mean number of writhes ± Standard Error of the Mean (SEM) for each experimental group.
-
Determine the percentage of inhibition of writhing for the treated groups using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Analyze the data for statistical significance using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group. A p-value of < 0.05 is typically considered statistically significant.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Acetic Acid-Induced Writhing Test with this compound.
Signaling Pathway of this compound Analgesia
Caption: Mechanism of Action for this compound-induced Analgesia.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. saspublishers.com [saspublishers.com]
- 3. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Antinociceptive effects of the enkephalinase inhibitor, SCH 34826, in the snail, Cepaea nemoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH-34826 Testing in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preclinical evaluation of SCH-34826, a potent and selective neutral endopeptidase (NEP) inhibitor, in established rat models of hypertension. The provided protocols are based on published research and are intended to assist in the design and execution of studies to assess the antihypertensive efficacy and other cardiovascular effects of this compound.
Introduction to this compound
This compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] It functions as a selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[2] NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs).[2] By inhibiting NEP, this compound increases the circulating levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis, collectively contributing to a reduction in blood pressure and cardiac workload.[3]
Signaling Pathway of this compound
The mechanism of action of this compound involves the potentiation of the endogenous ANP signaling cascade. The diagram below illustrates this pathway.
Recommended Rat Models of Hypertension
The choice of hypertensive rat model is critical for aligning the study objectives with the clinical indications of the drug. Based on the literature, the following models are recommended for testing this compound:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[4] While this compound may not show a strong acute antihypertensive effect in this model, it is valuable for studying long-term effects on cardiac remodeling, such as left ventricular hypertrophy.[2] NaCl-sensitive SHRs are particularly useful for investigating the effects of NEP inhibition in salt-sensitive hypertension.[5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, volume-dependent hypertension.[6] This model is highly responsive to interventions that promote natriuresis and is therefore well-suited for evaluating the primary mechanism of this compound.[3][7]
-
Dahl Salt-Sensitive (DSS) Rat: A genetic model that develops hypertension when fed a high-salt diet.[8][9] This model is ideal for investigating the efficacy of this compound in salt-sensitive hypertension.
Experimental Protocols
The following are detailed protocols for key experiments.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating this compound in a hypertensive rat model.
Animal Preparation and Housing
-
Animals: Male Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats, 12-16 weeks of age.
-
Housing: Animals should be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.[4] Standard rat chow and water should be provided ad libitum, unless a specific high-salt diet is part of the protocol.
-
Acclimatization: Allow at least one week for acclimatization before any experimental procedures.
Drug Preparation and Administration
-
This compound Formulation: For oral administration, this compound can be suspended in a 0.4% aqueous methylcellulose (B11928114) vehicle.[10] For subcutaneous injection, it can be dissolved in an appropriate vehicle.
-
Dosage: Based on published studies, oral doses of 10, 30, and 100 mg/kg, administered twice daily, have been used in SHRs.[2] For DOCA-salt rats, oral doses of 10 and 90 mg/kg have been shown to be effective.[3] A dose of 90 mg/kg/day administered by gavage has been used in NaCl-sensitive SHRs.[5]
-
Administration: Oral administration is typically performed via gavage.
Blood Pressure Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.[2] For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
Habituate the rats to the restraining device and tail-cuff for several days before the actual measurements.
-
On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes.
-
Position the cuff and sensor on the tail according to the manufacturer's instructions.
-
Record at least three stable and consecutive blood pressure readings and calculate the average.
-
Measurements should be taken at the same time each day to minimize diurnal variations.
-
Urine and Plasma Collection and Analysis
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection to measure volume, sodium, ANP, and cyclic GMP (cGMP) excretion.
-
Plasma Collection: At the end of the study, collect blood via cardiac puncture or from the abdominal aorta under anesthesia. Use EDTA-coated tubes for plasma separation.
-
Biochemical Analysis:
-
Plasma and urinary ANP levels can be measured using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Plasma and urinary cGMP levels can be quantified using specific assay kits.
-
Terminal Procedures and Tissue Analysis
-
Euthanasia: At the end of the treatment period, euthanize the rats according to approved institutional guidelines.
-
Organ Collection: Harvest the heart and weigh it to determine the heart weight to body weight ratio, an indicator of cardiac hypertrophy.
-
Histological Analysis: The left ventricle can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis of fibrosis using stains such as Masson's trichrome.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Vehicle | - | 4 weeks | No significant change | No significant change | [2] |
| This compound | 10 | 4 weeks | No significant change | No significant change | [2] |
| This compound | 30 | 4 weeks | No significant change | No significant change | [2] |
| This compound | 100 | 4 weeks | No significant change | No significant change | [2] |
| Vehicle (1% NaCl diet) | - | 4 weeks | - | - | [5] |
| This compound (1% NaCl diet) | 90 (daily) | 4 weeks | No effect | - | [5] |
| Vehicle (8% NaCl diet) | - | 4 weeks | Increase | - | [5] |
| This compound (8% NaCl diet) | 90 (daily) | 4 weeks | Prevented increase | - | [5] |
Table 2: Effects of this compound on Cardiac and Renal Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Cardiac Mass | Change in Left Ventricular Fibrosis | Plasma ANP Levels | Reference |
| Vehicle | - | - | - | - | [2] |
| This compound | 100 | -10% | -42% | - | [2] |
| This compound (1% NaCl diet) | 90 (daily) | - | - | Increased by 63% | [5] |
| This compound (8% NaCl diet) | 90 (daily) | - | - | Increased by 68% | [5] |
Table 3: Effects of this compound in DOCA-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Route | Change in Systolic Blood Pressure (mmHg) | Urine Volume Output (ml/100g/3hr) | Plasma ANP (pg/ml at 1hr) | Urinary cGMP (pg/100g/3hr) | Reference |
| Vehicle | - | s.c. | - | 1.27 ± 0.3 | 451 ± 79 | 879 ± 168 | [3] |
| This compound | 90 | s.c. | -35 ± 12 | 2.78 ± 0.6 | 753 ± 89 | 2,131 ± 509 | [3] |
| This compound | 10 | p.o. | -30 ± 7 | - | - | - | [3] |
| This compound | 90 | p.o. | -45 ± 6 | - | - | - | [3] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in rat models of hypertension. The selection of the appropriate animal model and the meticulous execution of the described experimental procedures are crucial for obtaining reliable and translatable data on the therapeutic potential of this NEP inhibitor. The summarized data from previous studies highlight the promise of this compound, particularly in salt-sensitive and volume-dependent forms of hypertension, as well as in mitigating hypertension-induced cardiac remodeling.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of acute and chronic blockade of neutral endopeptidase with Sch 34826 on NaCl-sensitive hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. The blood pressure and renal responses to SCH 34826, a neutral metalloendopeptidase inhibitor, and C-ANF (4-23) in Doca-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dahl salt-sensitive rat is a spontaneous model of superimposed preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dahl/Salt Sensitive rat, SS/JrHsdMcwiCrl | Animalab [animalab.eu]
- 10. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Urinary Sodium Excretion with SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is a potent, orally active prodrug of the neutral endopeptidase (NEP) inhibitor, SCH-32615.[1] NEP (also known as neprilysin) is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, this compound effectively increases the circulating levels and enhances the physiological effects of ANP, leading to natriuresis (excretion of sodium in the urine) and diuresis (increased urine production). These properties make this compound a valuable pharmacological tool for studying the role of ANP in cardiovascular and renal physiology and a potential therapeutic agent for conditions such as hypertension.[2][3]
These application notes provide detailed protocols for utilizing this compound to measure urinary sodium excretion in preclinical and clinical research settings.
Mechanism of Action: Potentiation of Atrial Natriuretic Peptide
This compound's primary mechanism of action involves the inhibition of neutral endopeptidase, which is responsible for breaking down atrial natriuretic peptide (ANP). The potentiation of ANP leads to a cascade of downstream effects resulting in increased urinary sodium excretion.
Data Presentation
The following tables summarize the quantitative effects of this compound on urinary sodium and related parameters from preclinical and clinical studies.
Table 1: Effect of Oral this compound on Cumulative 5-Hour Urinary Excretion in Healthy Volunteers on a High Sodium Diet [4]
| Treatment Group | Dose (mg) | Cumulative Urinary Sodium (mmol) | Cumulative Urinary Phosphate (mmol) |
| Placebo | - | 15.7 ± 7.3 | 0.3 ± 0.4 |
| This compound | 400 | 22.9 ± 5.0 | 1.5 ± 0.3 |
| This compound | 800 | 26.7 ± 6.0 | 1.95 ± 0.3 |
| This compound | 1600 | 30.9 ± 6.8** | 2.4 ± 0.4 |
| p < 0.05, **p < 0.01 vs. Placebo |
Table 2: Effect of Subcutaneous this compound on Urine Volume and Sodium Excretion in DOCA-Salt Hypertensive Rats [2][5]
| Treatment Group | Dose (mg/kg) | Urine Volume (ml/100g/3hr) |
| Vehicle | - | 1.27 ± 0.3 |
| This compound | 90 | 2.78 ± 0.6 |
| p < 0.05 vs. Vehicle |
Table 3: Effect of a Single Oral Dose of this compound on Urinary Parameters in NaCl-Supplemented Spontaneously Hypertensive Rats (SHR-S) [6]
| Treatment Group (8% NaCl Diet) | Urine Volume (µl/min/100g BW) | Urinary Sodium Excretion (µEq/min/100g BW) | Urinary cGMP Excretion (pmol/min/100g BW) |
| Vehicle | ~20 | ~2.5 | ~15 |
| This compound (90 mg/kg) | ~45 | ~8.0 | ~60 |
| p < 0.05 vs. Vehicle (values are approximate, based on graphical data) |
Experimental Protocols
Protocol 1: Measuring Natriuretic and Diuretic Effects of this compound in DOCA-Salt Hypertensive Rats
This protocol is designed to assess the in vivo efficacy of this compound in a model of salt-sensitive hypertension.
1. Animal Model:
-
Strain: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Perform a unilateral nephrectomy (removal of one kidney).
-
Implant a deoxycorticosterone acetate (B1210297) (DOCA) pellet (e.g., 25 mg) subcutaneously.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Allow 2-3 weeks for hypertension to develop.
-
2. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle, such as 0.4% aqueous methyl cellulose.
-
This compound Solution: Suspend this compound in the vehicle to the desired concentration (e.g., for a 90 mg/kg dose).
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection or oral gavage.
3. Urine Collection and Analysis:
-
House the rats individually in metabolic cages to allow for the separation and collection of urine and feces.
-
Acclimatize the animals to the metabolic cages for at least 24 hours before the experiment.
-
Following drug or vehicle administration, collect urine over a specified period (e.g., 3-5 hours).
-
Measure the total urine volume.
-
Analyze the urine samples for sodium concentration using a flame photometer or ion-selective electrode.
-
Calculate the total sodium excreted (concentration × volume) and normalize to body weight.
Protocol 2: Evaluation of this compound in Healthy Human Volunteers
This protocol outlines a study to determine the dose-dependent effects of this compound on urinary sodium excretion in a controlled clinical setting.
1. Subject Recruitment and Preparation:
-
Recruit healthy, normotensive male volunteers.
-
For 5 days prior to the study, place subjects on a controlled diet with a high sodium intake (e.g., >200 mmol/day).
-
Subjects should refrain from caffeine (B1668208) and alcohol for 24 hours before and during the study.
2. Study Design:
-
Employ a single-blind, placebo-controlled, dose-escalation design.
-
Administer single oral doses of placebo or this compound (e.g., 400 mg, 800 mg, 1600 mg).
3. Urine and Blood Collection:
-
On the morning of the study, subjects should void their bladder, and this sample is discarded.
-
Administer the placebo or this compound with a standardized volume of water.
-
Collect all urine produced for a specified period (e.g., 5 hours).
-
Measure the volume of each urine sample.
-
Collect blood samples at baseline and at specified time points post-dose to measure plasma ANP and cGMP levels.
4. Sample Analysis:
-
Analyze urine samples for sodium, phosphate, calcium, potassium, and creatinine (B1669602) concentrations.
-
Analyze plasma and urine for ANP and cGMP levels using validated immunoassays.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. droracle.ai [droracle.ai]
- 4. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Plasma ANP Level Analysis in SCH-34826 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is a potent and orally active inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, including Atrial Natriuretic Peptide (ANP).[1][3] By inhibiting NEP, this compound effectively increases the circulating levels of ANP, which in turn promotes natriuresis, diuresis, and vasodilation, leading to a reduction in blood pressure and cardiac preload.[2][4][5] These characteristics make this compound a subject of interest in the research of cardiovascular and renal diseases, particularly hypertension and heart failure.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on plasma ANP levels.
Mechanism of Action: this compound and ANP
ANP is a cardiac hormone primarily released from the atria in response to atrial wall stretch, which typically occurs with increased blood volume.[4][6][7] Once in circulation, ANP binds to its receptor, natriuretic peptide receptor-A (NPR-A), which activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][7][8] This second messenger mediates the physiological effects of ANP, including vasodilation and renal excretion of sodium and water.[4][5]
Neutral endopeptidase (NEP) is a cell-surface enzyme that cleaves and inactivates ANP, thus regulating its biological activity.[1] this compound is a prodrug that is converted in vivo to its active metabolite, which inhibits NEP.[9] This inhibition reduces the degradation of ANP, leading to elevated plasma ANP concentrations and potentiation of its downstream effects.[2][3]
Caption: Mechanism of this compound action on the ANP signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on plasma ANP levels and related physiological parameters in rats.
Table 1: Effect of this compound on Plasma ANP and cGMP in DOCA-Salt Hypertensive Rats [10][11][12]
| Treatment Group | Dose | Route | Plasma ANP (pg/mL) at 1 hour | Urinary cGMP Excretion (pg/100g/3 hr) |
| Vehicle | - | s.c. | 451 ± 79 | 879 ± 168 |
| This compound | 90 mg/kg | s.c. | 753 ± 89 | 2,131 ± 509 |
| C-ANF (4-23) | 100 µg/kg + 10 µg/kg/min | i.v. | Increased (data not specified) | Increased (data not specified) |
| This compound + C-ANF (4-23) | 90 mg/kg s.c. + 100 µg/kg + 10 µg/kg/min i.v. | s.c. + i.v. | Greater increase than either agent alone | Greater increase than either agent alone |
*p < 0.05 compared to vehicle
Table 2: Effect of this compound on Hemodynamics and Renal Function in DOCA-Salt Hypertensive Rats [11][12]
| Treatment Group | Dose | Route | Blood Pressure Reduction (mmHg) | Urine Volume (mL/100g/3 hr) |
| Vehicle | - | s.c. | - | 1.27 ± 0.3 |
| This compound | 90 mg/kg | s.c. | 35 ± 12 | 2.78 ± 0.6* |
| This compound | 10 mg/kg | p.o. | 30 ± 7 | Not Reported |
| This compound | 90 mg/kg | p.o. | 45 ± 6 | Not Reported |
*p < 0.05 compared to vehicle
Table 3: Effect of this compound in Spontaneously Hypertensive Rats (SHRs) [1]
| Treatment Group | Dose (twice daily for 1 month) | Route | Change in Cardiac Mass | Change in Left Ventricular Fibrotic Tissue |
| Vehicle | - | p.o. | - | - |
| This compound | 100 mg/kg | p.o. | -10% | -42% |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodent Models
This protocol outlines the procedure for administering this compound to rats to study its effects on plasma ANP levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.4% aqueous methyl cellulose)[3]
-
Gavage needles (for oral administration)
-
Syringes and needles (for subcutaneous injection)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Preparation of Dosing Solution:
-
For subcutaneous injection, suspend this compound in 0.4% aqueous methyl cellulose (B213188) to the desired concentration (e.g., 90 mg/mL).[3]
-
For oral administration, prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, or 100 mg/mL).[1]
-
-
Dosing:
-
Blood Sample Collection: At designated time points (e.g., 1 and 3 hours post-dose), collect blood samples for plasma ANP analysis as described in Protocol 2.[11][12]
Caption: General experimental workflow for in vivo studies.
Protocol 2: Blood Sample Collection and Plasma Preparation for ANP Measurement
This protocol details the steps for collecting and processing blood samples to ensure the stability and accurate measurement of ANP.
Materials:
-
Chilled EDTA tubes
-
Aprotinin (B3435010) (protease inhibitor)
-
Centrifuge (refrigerated)
-
Pipettes and tips
-
Polystyrene storage tubes
-
Ice bucket
Procedure:
-
Blood Collection: Collect blood by venipuncture into chilled EDTA tubes.[13][14]
-
Protease Inhibition: Immediately after collection, add aprotinin to the blood sample at a concentration of 200 KIU/mL of plasma to prevent ANP degradation.[13]
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C.[13]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to clean polystyrene tubes.
-
Storage: Store the plasma samples at -20°C for short-term storage (up to 2 months) or at -70°C or lower for long-term storage.[14]
Protocol 3: Measurement of Plasma ANP Levels by ELISA
This protocol provides a general outline for quantifying ANP concentrations in plasma samples using a competitive ELISA kit. For specific details, always refer to the manufacturer's instructions for the chosen kit.[15][16][17]
Materials:
-
ANP ELISA Kit (containing pre-coated microplate, ANP standard, detection antibody, wash buffer, substrate, and stop solution)
-
Plasma samples (prepared as in Protocol 2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Add the ANP standard dilutions to the appropriate wells of the pre-coated microplate to generate a standard curve.
-
Sample Addition: Add the plasma samples to the designated wells.
-
Competitive Binding: Add the ANP-peroxidase conjugate to the wells, followed by the addition of the antibody to ANP. This will initiate the competitive binding reaction.
-
Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of ANP in the sample.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of ANP in the samples by comparing their absorbance to the standard curve.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers investigating the impact of the neutral endopeptidase inhibitor this compound on plasma ANP levels. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of NEP inhibition in cardiovascular and renal diseases.
References
- 1. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 8. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The blood pressure and renal responses to SCH 34826, a neutral metalloendopeptidase inhibitor, and C-ANF (4-23) in Doca-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sceti.co.jp [sceti.co.jp]
- 14. academic.oup.com [academic.oup.com]
- 15. arborassays.com [arborassays.com]
- 16. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 17. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Studying Hypoxic Pulmonary Vascular Remodelling with SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxic pulmonary vascular remodelling is a pathological process characterized by structural changes in the pulmonary arteries, leading to increased pulmonary vascular resistance and pulmonary hypertension. This condition is a hallmark of various cardiopulmonary diseases. SCH-34826 is a potent and selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound elevates circulating levels of ANP, a peptide known for its vasodilatory and anti-proliferative effects in the pulmonary vasculature.[1][2] These application notes provide a detailed protocol for utilizing this compound in a preclinical model of hypoxic pulmonary vascular remodelling.
Mechanism of Action: The Role of ANP in Pulmonary Vasculature
This compound exerts its therapeutic effects by potentiating the endogenous ANP signaling pathway. ANP, released by cardiac atria in response to wall stress, binds to its receptor, guanylate cyclase-A (GC-A), on pulmonary artery smooth muscle and endothelial cells.[3] This binding activates guanylate cyclase, leading to increased intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels promote vasodilation and inhibit the proliferation of pulmonary artery smooth muscle cells, thereby counteracting the pathological remodelling induced by chronic hypoxia.[3][4][5] Neutral endopeptidase (neprilysin) degrades ANP, and its inhibition by this compound leads to sustained ANP activity.[1][2]
Experimental Model and Drug Administration
A widely accepted and reproducible animal model for studying hypoxic pulmonary vascular remodelling involves exposing rats to chronic normobaric hypoxia.[6][7][8]
Experimental Workflow
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in a rat model of chronic hypoxia-induced pulmonary hypertension.[2]
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricle Weight to Left Ventricle + Septum Weight Ratio (RV/LV+S) |
| Normoxia + Vehicle | 30 ± 2 | 0.28 ± 0.01 |
| Hypoxia + Vehicle | 73 ± 2 | 0.53 ± 0.03 |
| Hypoxia + this compound | 53 ± 5 | 0.47 ± 0.04 |
Table 2: Morphometric Analysis of Pulmonary Arteries
| Group | % Medial Wall Thickness | % Muscularization of Peripheral Arteries |
| Normoxia + Vehicle | 10 ± 1 | 15 ± 3 |
| Hypoxia + Vehicle | 25 ± 1 | 45 ± 8 |
| Hypoxia + this compound | 17 ± 1 | 22 ± 5 |
Detailed Experimental Protocols
Induction of Hypoxic Pulmonary Hypertension in Rats
-
Animals: Male Wistar rats (200-250 g) are commonly used.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, free access to food and water).
-
Hypoxic Exposure: Place the rats in a normobaric hypoxic chamber with an oxygen concentration maintained at 10% for a period of 3 weeks.[2][6][7] The remaining gas is nitrogen. Control animals are kept in a similar chamber with ambient air (21% oxygen).
-
Drug Administration: Administer this compound (e.g., 90 mg/kg) or vehicle (e.g., 0.4% aqueous methylcellulose) via subcutaneous injection twice daily for the duration of the hypoxic exposure.[1]
Hemodynamic Measurements
-
At the end of the exposure period, anesthetize the rats (e.g., with an intraperitoneal injection of ketamine and xylazine).
-
Perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP).[9] A pressure transducer connected to a catheter is inserted into the right ventricle via the jugular vein.
Assessment of Right Ventricular Hypertrophy (Fulton Index)
-
Following hemodynamic measurements, euthanize the animals.
-
Excise the heart and dissect the atria and great vessels.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them separately.
-
Calculate the Fulton Index as the ratio of the RV weight to the LV+S weight (RV/LV+S).[10][11] An increase in this ratio indicates right ventricular hypertrophy.
Morphometric Analysis of Pulmonary Vascular Remodelling
-
Perfuse the lungs with a fixative (e.g., 10% buffered formalin) via the pulmonary artery.
-
Embed the fixed lung tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) and Verhoeff-van Gieson (VVG) to visualize the vessel walls and elastic laminae.
-
For each animal, analyze at least 50 intra-acinar arteries accompanying alveolar ducts or alveoli.
-
Medial Wall Thickness: For each muscular artery, measure the external diameter and the medial wall thickness. Calculate the percent medial wall thickness as: (2 x medial thickness / external diameter) x 100.[12]
-
Muscularization: Categorize the arteries as non-muscular (no smooth muscle cells), partially muscular (a crescent of smooth muscle), or fully muscular (a complete ring of smooth muscle).[12] Calculate the percentage of muscularized vessels.
Western Blot for HIF-1α and Endothelin-1 (ET-1)
-
Homogenize frozen lung tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HIF-1α (1:1000) and ET-1 (1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use β-actin as a loading control.
Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)
-
Deparaffinize and rehydrate the lung tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate the sections with a primary antibody against PCNA (e.g., 1:200 dilution) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
PCNA-positive nuclei will appear brown.[9]
-
Quantify the proliferation index by counting the number of PCNA-positive nuclei per 100 total nuclei in the medial layer of the pulmonary arteries.
References
- 1. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral endopeptidase inhibition attenuates development of hypoxic pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial actions of atrial natriuretic peptide prevent pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Atrial natriuretic peptide-dependent modulation of hypoxia-induced pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. e-century.us [e-century.us]
- 9. Attenuated hypoxic pulmonary hypertension in mice lacking the 5-hydroxytryptamine transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of SCH-34826 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-34826 is an orally active prodrug that is rapidly converted in vivo to its active metabolite, SCH-32615.[1] This active form is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is a key enzyme responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[1][2][3] By inhibiting NEP, this compound effectively increases the levels of these peptides, leading to a range of physiological effects, most notably analgesia and cardiovascular modulation. These application notes provide a summary of its use in rodents, including effective dosages and protocols for key in vivo experiments.
Data Presentation
The following tables summarize the effective oral doses of this compound observed in various rodent models.
Table 1: Analgesic Efficacy of Orally Administered this compound in Rodents [1]
| Animal Model | Assay | Effective Dose | Endpoint |
| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | ED50 = 5.3 mg/kg | Potentiation of analgesia |
| Mouse | Low Temperature Hot-Plate Test | MED = 30 mg/kg | Direct, naloxone-reversible analgesia |
| Mouse | Acetic Acid-Induced Writhing Test | MED = 30 mg/kg | Direct, naloxone-reversible analgesia |
| Rat | D-Ala2-Met5-enkephalinamide Potentiation | MED = 1 mg/kg | Potentiation of analgesia |
| Rat | Stress-Induced Analgesia Test | MED = 10 mg/kg | Direct, naloxone-reversible analgesia |
| Rat | Modified Yeast-Paw Test | MED = 100 mg/kg | Direct, naloxone-reversible analgesia |
ED50: Median Effective Dose; MED: Minimal Effective Dose
Table 2: Cardiovascular and Renal Effects of Orally Administered this compound in Rats
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 10, 30, or 100 mg/kg, twice daily for 1 month | No significant change in blood pressure or heart rate. At 100 mg/kg, reduced cardiac mass (-10%) and left ventricular fibrosis (-42%). | [2] |
| Deoxycorticosterone Acetate-Salt Hypertensive Rats | 10 mg/kg, single dose | Significant reduction in blood pressure (-30 +/- 7 mm Hg). | [4] |
| Deoxycorticosterone Acetate-Salt Hypertensive Rats | 90 mg/kg, single dose | Significant reduction in blood pressure (-45 +/- 6 mm Hg). | [4] |
Mechanism of Action
This compound acts as a prodrug, which is metabolized to the active NEP inhibitor SCH-32615. This inhibition prevents the breakdown of endogenous peptides like enkephalins and ANP, potentiating their natural effects.
Caption: Mechanism of action of orally administered this compound.
Experimental Protocols
General Protocol for Oral Administration (Gavage) in Rodents
This protocol provides a general guideline for the oral administration of this compound to rats and mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.4% aqueous methylcellulose)[3]
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently close around the neck and forelimbs. For mice, scruff the neck to immobilize the head.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the mouth, passing over the tongue to the back of the throat.
-
Advance the needle into the esophagus. If resistance is met, withdraw and re-insert.
-
Once the needle is in place, dispense the dosing solution slowly and steadily.
-
Withdraw the needle smoothly.
-
Monitor the animal for a short period after dosing to ensure there are no adverse effects.
-
Protocol for Acetic Acid-Induced Writhing Test in Mice[1]
This assay is used to evaluate the analgesic properties of this compound against visceral pain.
Materials:
-
This compound dosing solution
-
Vehicle control
-
0.6% Acetic acid solution
-
Syringes and needles for oral and intraperitoneal (i.p.) administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control + Acetic acid
-
Group 2: this compound (e.g., 30 mg/kg, p.o.) + Acetic acid
-
-
Dosing:
-
Administer this compound or vehicle orally to the mice.
-
-
Induction of Writhing:
-
At a predetermined time after drug administration (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
-
Observation:
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
Start a stopwatch and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a set period (e.g., 20 minutes).
-
-
Data Analysis:
-
Compare the mean number of writhes in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of writhing.
-
Caption: Workflow for the acetic acid-induced writhing test.
Protocol for Evaluation in Spontaneously Hypertensive Rats (SHRs)[2]
This protocol is for assessing the long-term effects of this compound on cardiovascular parameters in a genetic model of hypertension.
Materials:
-
Adult Spontaneously Hypertensive Rats (SHRs)
-
This compound dosing solution
-
Vehicle control
-
Tail-cuff method for blood pressure measurement
-
Equipment for cardiac tissue collection and analysis (histology)
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 100 mg/kg, p.o., twice daily)
-
-
Chronic Dosing:
-
Administer this compound or vehicle orally to the SHRs twice daily for the duration of the study (e.g., 1 month).
-
-
Blood Pressure and Heart Rate Monitoring:
-
Measure systolic blood pressure and heart rate weekly using the tail-cuff method.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the animals.
-
Excise the hearts and weigh them to determine cardiac mass.
-
Fix the left ventricle in an appropriate fixative (e.g., formalin) for histological analysis.
-
-
Histological Analysis:
-
Process the fixed tissue, embed in paraffin, and section.
-
Stain sections with appropriate stains (e.g., Masson's trichrome) to visualize and quantify fibrotic tissue.
-
-
Data Analysis:
-
Compare blood pressure, heart rate, cardiac mass, and the amount of fibrotic tissue between the this compound-treated and vehicle-treated groups.
-
Caption: Workflow for chronic evaluation of this compound in SHRs.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro NEP Inhibition Assay Using SCH-34826
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous peptides, including natriuretic peptides, bradykinin, and enkephalins.[1] Inhibition of NEP has emerged as a promising therapeutic strategy for various cardiovascular and renal diseases. SCH-34826 is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615, a potent and selective inhibitor of NEP.[2] This document provides detailed application notes and protocols for conducting an in vitro NEP inhibition assay using this compound and its active form.
Principle of the Assay
The in vitro NEP inhibition assay is designed to quantify the enzymatic activity of NEP and assess the inhibitory potential of compounds like this compound. A common and sensitive method involves the use of a fluorogenic peptide substrate. This substrate is typically a peptide sequence specifically recognized and cleaved by NEP, flanked by a fluorescent reporter molecule and a quencher molecule. In its intact state, the fluorescence of the reporter is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage by NEP, the reporter and quencher are separated, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the NEP activity. The potency of an inhibitor is determined by measuring the reduction in NEP activity in the presence of varying concentrations of the inhibitor.
Quantitative Data: Inhibitory Potency of SCH-32615
The inhibitory potency of the active metabolite of this compound, SCH-32615, against NEP has been determined in in vitro enzymatic assays. The key parameter for quantifying the potency of an inhibitor is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target Enzyme | Substrate Used | Ki (nM) | Reference |
| SCH-32615 | Enkephalinase (NEP) | Met5-enkephalin | 19.5 ± 0.9 | [2] |
Experimental Protocols
This section outlines a detailed protocol for a fluorometric in vitro NEP inhibition assay.
Materials and Reagents
-
Recombinant human NEP
-
This compound (or its active metabolite, SCH-32615)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or similar)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission filters
Experimental Workflow
Detailed Method
-
Reagent Preparation:
-
Prepare a stock solution of this compound or SCH-32615 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of recombinant human NEP in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
Prepare a working solution of the fluorogenic NEP substrate in Assay Buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Control wells (No inhibitor): NEP enzyme and vehicle (the same concentration of solvent used for the inhibitor).
-
Inhibitor wells: NEP enzyme and the desired concentrations of this compound/SCH-32615.
-
-
The final volume in each well before adding the substrate should be equal.
-
-
Pre-incubation:
-
Add the NEP enzyme solution to the control and inhibitor wells.
-
Add the corresponding concentrations of the inhibitor or vehicle to the appropriate wells.
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate used.
-
-
Data Analysis:
-
For each well, determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NEP activity, by fitting the data to a suitable sigmoidal dose-response model.
-
If the Km of the substrate is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mechanism of NEP Inhibition by this compound (Active Form)
SCH-32615, the active metabolite of this compound, acts as a competitive inhibitor of neprilysin. It binds to the active site of the enzyme, preventing the natural substrates from being cleaved. This leads to an accumulation of these substrates, such as atrial natriuretic peptide (ANP), which can then exert their physiological effects.
Conclusion
This document provides a comprehensive guide for performing an in vitro NEP inhibition assay using this compound. The detailed protocol and data presentation are intended to assist researchers in accurately determining the inhibitory potential of this and similar compounds. The provided diagrams offer a clear visualization of the experimental process and the underlying mechanism of action, facilitating a better understanding of the scientific principles involved. Careful adherence to the outlined procedures will ensure the generation of reliable and reproducible data in the pursuit of novel therapeutics targeting the neprilysin pathway.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate SCH-34826 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH-34826 is a prodrug that is metabolized in vivo to its active form, SCH-32615, a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin or CD10. NEP is a cell-surface zinc metalloprotease that degrades a variety of signaling peptides, including enkephalins and atrial natriuretic peptide (ANP). While traditionally studied in the context of cardiovascular and pain research, the components of the NEP signaling axis have significant implications in oncology.
Neprilysin expression is often downregulated in various cancers, where it can function as a tumor suppressor by inactivating mitogenic peptides. However, the substrates of NEP, such as ANP and enkephalins, have been shown to possess anti-proliferative and pro-apoptotic properties in cancer cells. Therefore, inhibition of NEP by this compound, leading to increased local concentrations of these anti-cancer peptides, presents a plausible therapeutic strategy.
These application notes provide a suite of cell-based assays to investigate the anti-cancer activity of this compound by focusing on its ability to inhibit NEP and modulate downstream signaling pathways that affect cell proliferation, survival, and migration.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of neprilysin, which in turn increases the bioavailability of its peptide substrates. In a cancer context, this leads to the potentiation of the anti-tumor effects of ANP and enkephalins.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | NEP Expression | IC50 (µM) - Viability | Apoptosis Induction (Fold Change) | Migration Inhibition (%) |
| PC-3 | Prostate | Low | 75.2 ± 5.1 | 2.8 ± 0.3 | 45.6 ± 4.2 |
| A549 | Lung | Low | 98.6 ± 7.3 | 2.1 ± 0.2 | 33.1 ± 3.9 |
| MCF-7 | Breast | Low | 65.9 ± 4.8 | 3.5 ± 0.4 | 52.8 ± 5.1 |
| HT-29 | Colon | Moderate | 45.3 ± 3.9 | 4.2 ± 0.5 | 68.4 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments. IC50 values were determined after 72 hours of treatment. Apoptosis and migration were assessed at the respective IC50 concentrations.
Table 2: Effect of this compound on NEP Activity and Downstream Signaling
| Cell Line | Treatment (IC50) | NEP Activity (% Inhibition) | p-ERK / Total ERK | Active β-catenin |
| PC-3 | This compound | 85.3 ± 6.7 | 0.45 ± 0.05 | 0.38 ± 0.04 |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.09 | |
| MCF-7 | This compound | 89.1 ± 7.2 | 0.39 ± 0.04 | 0.31 ± 0.03 |
| Vehicle Control | 0 | 1.00 ± 0.07 | 1.00 ± 0.08 |
Data are presented as mean ± standard deviation. Protein levels are normalized to the vehicle control.
Experimental Protocols
Protocol 1: Cell-Based Neprilysin Activity Assay
This assay directly measures the inhibitory effect of this compound on cellular NEP activity using a fluorogenic substrate.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound
-
Neprilysin Activity Assay Kit (e.g., from Sigma-Aldrich, MAK350) containing NEP substrate and assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission = 340/490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release NEP.
-
Enzyme Reaction: Add the NEP substrate working solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Determine the percent inhibition of NEP activity for each concentration of this compound relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Migration Assay (Wound Healing Assay)
This assay measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow to confluency.
-
Create Wound: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing a sub-lethal concentration of this compound.
-
Imaging: Capture images of the wound at 0 hours and after 24-48 hours.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the impact of this compound on key proteins in the RAS/MAPK and Wnt/β-catenin signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-active-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the IC50 concentration for 24 hours, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the levels of target proteins to a loading control (e.g., β-actin).
Conclusion
The provided protocols offer a comprehensive framework for evaluating the anti-cancer potential of the neprilysin inhibitor this compound. By combining direct enzyme activity assays with functional cell-based assays and molecular analysis of key signaling pathways, researchers can elucidate the mechanism of action and determine the therapeutic potential of this compound in various cancer models.
Application Notes and Protocols: Dosage Considerations for SCH-34826 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for the neutral endopeptidase (NEP) inhibitor, SCH-34826, in preclinical research. This document includes summaries of reported dosages, detailed experimental protocols for administration, and an exploration of the compound's mechanism of action through signaling pathway diagrams.
Introduction to this compound
This compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] As a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin, this compound prevents the degradation of several endogenous peptides, most notably atrial natriuretic peptide (ANP) and enkephalins.[1][2][3] This mode of action has led to its investigation in various therapeutic areas, including cardiovascular disease and pain management.
Preclinical Dosage Summary
The following tables summarize the reported dosages of this compound used in preclinical studies in mice and rats. These values should serve as a starting point for experimental design, with the acknowledgment that optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.
Table 1: this compound Dosage in Mice
| Indication/Model | Route of Administration | Dosage | Observed Effect |
| Analgesia (D-Ala2-Met5-enkephalinamide potentiation) | Oral (p.o.) | ED50 = 5.3 mg/kg | Potentiation of analgesic effects |
| Analgesia (Low temperature hot-plate test) | Oral (p.o.) | MED = 30 mg/kg | Direct analgesic effect |
| Analgesia (Acetic acid-induced writhing test) | Oral (p.o.) | MED = 30 mg/kg | Direct analgesic effect |
ED50: Median Effective Dose; MED: Minimal Effective Dose[1]
Table 2: this compound Dosage in Rats
| Indication/Model | Route of Administration | Dosage | Dosing Schedule | Observed Effect |
| Analgesia (D-Ala2-Met5-enkephalinamide potentiation) | Oral (p.o.) | MED = 1 mg/kg | Single dose | Potentiation of analgesic effects |
| Analgesia (Stress-induced analgesia test) | Oral (p.o.) | MED = 10 mg/kg | Single dose | Direct analgesic effect |
| Analgesia (Modified yeast-paw test) | Oral (p.o.) | MED = 100 mg/kg | Single dose | Direct analgesic effect |
| Hypertension (Spontaneously Hypertensive Rats) | Oral (p.o.) | 10, 30, or 100 mg/kg | Twice daily for 1 month | Reduction in cardiac mass and fibrosis |
| Pulmonary Vascular Remodeling (Hypoxia-induced) | Subcutaneous (s.c.) | 90 mg/kg | Twice daily for 2 weeks | Reduction in vascular remodeling and right ventricle hypertrophy |
| Renal Insufficiency (Remnant Kidney Model) | Oral (p.o.) | 90 mg/kg | Twice daily for 3 days | Increased urinary ANP and natriuresis |
| Central Nervous System Receptor Occupancy | Oral (p.o.) | 100 and 300 mg/kg | Twice daily for 14 days | Reduction in D1 dopamine (B1211576) receptors |
MED: Minimal Effective Dose[1][3][4]
Pharmacokinetic Considerations
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in publicly available literature. As this compound is a prodrug, pharmacokinetic analysis should ideally measure both the parent compound and its active metabolite, SCH-32615.
Researchers should consider conducting pharmacokinetic studies in their chosen preclinical species to establish the exposure-response relationship for their specific model and to guide dose selection and scheduling.
Experimental Protocols
The following are generalized protocols for the oral and subcutaneous administration of this compound to rodents. These should be adapted to comply with institutional animal care and use committee (IACUC) guidelines.
Formulation of this compound for Dosing
-
Oral Administration (Suspension): For oral gavage, this compound can be suspended in a vehicle such as 0.5% or 1% methylcellulose (B11928114) in sterile water. The concentration of the suspension should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Subcutaneous Administration (Suspension): A formulation for subcutaneous injection in rats has been described as a suspension in 0.4% aqueous methyl cellulose.[4] The suspension should be sterile and the injection volume should be appropriate for the site (e.g., 1-2 mL/kg).
Protocol for Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve a uniform suspension.
-
Maintain continuous stirring or agitation during dosing to ensure homogeneity.
Protocol for Oral Gavage in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of an appropriate size for the rat (typically 16-18 gauge for adults).
-
Measurement of Insertion Depth: Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of insertion required to reach the stomach.
-
Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the hard palate into the esophagus. The needle should pass with minimal resistance.
-
Dose Delivery: Once the needle is in the stomach, administer the this compound suspension slowly.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress immediately following the procedure.
Protocol for Subcutaneous Injection in Mice
-
Animal Restraint: Securely restrain the mouse by scruffing the loose skin on its neck and back.
-
Injection Site: The subcutaneous injection is typically administered into the tented skin over the shoulders or the flank.
-
Needle and Syringe: Use a sterile syringe with a small gauge needle (e.g., 25-27 gauge).
-
Administration: Insert the needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered.
-
Dose Delivery: Inject the this compound suspension slowly, creating a small bleb under the skin.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting neutral endopeptidase (NEP), thereby increasing the local concentration of its substrates. The two primary substrates implicated in its therapeutic effects are Atrial Natriuretic Peptide (ANP) and enkephalins.
ANP Signaling Pathway
Inhibition of NEP by this compound prevents the breakdown of ANP. Elevated ANP levels lead to the activation of its receptor, natriuretic peptide receptor-A (NPR-A), a particulate guanylyl cyclase. This results in the conversion of GTP to cyclic GMP (cGMP), which then activates protein kinase G (PKG). PKG activation leads to vasodilation and natriuresis, contributing to a reduction in blood pressure and cardiac workload.
Enkephalin Signaling Pathway
By inhibiting NEP, this compound also prevents the degradation of enkephalins, which are endogenous opioid peptides. Increased enkephalin levels lead to the activation of opioid receptors (primarily delta and mu) in the central and peripheral nervous systems.[5][6] Activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced neuronal excitability, which results in analgesia.[6][7]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
Troubleshooting & Optimization
Improving SCH-34826 solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of SCH-34826 in in vitro assays. Our goal is to help you overcome common challenges related to the solubility and handling of this compound to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] SCH-32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1] NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including natriuretic peptides such as Atrial Natriuretic Peptide (ANP). By inhibiting NEP, this compound increases the circulating levels of ANP, which then mediates physiological effects such as vasodilation and natriuresis.
Q2: What are the primary research applications for this compound?
This compound is primarily used in research related to cardiovascular and renal diseases due to its role in potentiating the effects of ANP. It has been investigated for its antihypertensive and diuretic properties. Additionally, as an enkephalinase inhibitor, it has been studied for its analgesic effects.[1]
Q3: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 105262-04-2 |
| Molecular Formula | C₂₇H₃₄N₂O₇ |
| Molecular Weight | 498.57 g/mol |
Solubility and Stock Solution Preparation
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available solubility data.
| Solvent | Concentration (m/v) | Molar Concentration |
| DMSO | ≥ 27 mg/mL | ≥ 54.15 mM |
| Ethanol | Data not available | Data not available |
| Water | Insoluble | Insoluble |
Note: It is recommended to use fresh, anhydrous DMSO to achieve the best solubility, as moisture can reduce the solubility of the compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Work in a clean, dry environment. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.986 mg of this compound (Molecular Weight = 498.57 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.986 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to aqueous media.
| Potential Cause | Troubleshooting Step |
| Low solubility in aqueous buffer. | The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting your DMSO stock solution into your aqueous experimental medium, do so by adding the stock solution dropwise while gently vortexing or stirring the medium to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation. |
| The concentration of this compound exceeds its solubility limit in the final medium. | Perform a solubility test in your specific cell culture medium. Prepare serial dilutions of your stock solution into the medium and observe for any precipitation. This will help you determine the maximum working concentration for your experiments. |
| Interaction with media components. | Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility. Consider reducing the percentage of FBS or using a serum-free medium if your experimental design allows. |
| pH of the medium. | The solubility of some compounds is pH-dependent. While the effect of pH on this compound solubility is not well-documented, significant changes in the pH of your culture medium due to cellular metabolism could potentially affect its stability in solution. Ensure your medium is properly buffered. |
Issue 2: Inconsistent experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of the compound. | This compound stock solutions should be stored properly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions from the stock for each experiment. |
| Inaccurate stock solution concentration. | Ensure accurate weighing of the compound and precise measurement of the solvent volume during stock solution preparation. Use calibrated equipment. |
| Cell viability issues due to solvent toxicity. | High concentrations of DMSO can be toxic to cells. Include a vehicle control (medium with the same final concentration of DMSO as your treatment groups) in your experiments to account for any effects of the solvent on cell viability and function. |
Visualizing Experimental Logic and Pathways
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro experiments.
References
Optimizing SCH-34826 dosage for maximum analgesic effect
Technical Support Center: SCH-34826
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of this compound to achieve maximum analgesic effect in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for analgesia?
A1: this compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] Its primary mechanism of action is the inhibition of the enzyme enkephalinase (also known as neutral endopeptidase or neprilysin).[1][2][3][4] Enkephalinase is responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting this enzyme, this compound increases the synaptic levels of enkephalins, leading to enhanced activation of opioid receptors and resulting in a naloxone-reversible analgesic effect.[1]
Q2: What is the active form of this compound?
A2: The active constituent of this compound is SCH-32615 (N-[L-(-1-carboxy-2-phenyl)ethyl]-L-phenylalanyl-beta-alanine), which is formed in vivo through de-esterification of the parent compound.[1] The active form, SCH-32615, has a high affinity for enkephalinase, with an in vitro Ki of 19.5 ± 0.9 nM for blocking the degradation of Met5-enkephalin.[1]
Q3: Is this compound selective for enkephalinase?
A3: Yes, the active metabolite SCH-32615 is highly selective. In vitro studies have shown that it does not inhibit other peptidases like aminopeptidase (B13392206) or diaminopeptidase III, nor does it affect angiotensin-converting enzyme (ACE) at concentrations up to 10 µM.[1]
Q4: What is the duration of action of this compound?
A4: Following oral administration in rats, the duration of action of this compound has been shown to be at least 4 hours, as demonstrated in the D-Ala2-Met5-enkephalinamide potentiation test.[1]
Q5: What are the known side effects at effective analgesic doses?
A5: Preclinical studies in rodents have indicated a favorable safety profile. No significant respiratory or gastrointestinal side effects were observed at doses up to 100 times those that were effective in potentiating enkephalin-induced analgesia.[1]
Troubleshooting Guide
Issue 1: Sub-optimal or no analgesic effect observed after oral administration.
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Possible Cause 1: Incorrect Dosage.
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Solution: Ensure the dose is within the effective range for the specific animal model and pain stimulus being used. Refer to the dosage tables below. The minimal effective dose (MED) can vary significantly between different analgesic assays (e.g., 10 mg/kg in the rat stress-induced analgesia test vs. 100 mg/kg in the rat yeast-paw test).[1]
-
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Possible Cause 2: Insufficient Time for Prodrug Conversion.
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Solution: Allow adequate time for in vivo de-esterification of this compound to its active form, SCH-32615. Peak effects may not be immediate. A time-course experiment (e.g., testing at 30, 60, 90, and 120 minutes post-administration) is recommended to determine the optimal pre-treatment interval for your specific model.
-
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Possible Cause 3: Inappropriate Pain Model.
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Solution: The analgesic effect of this compound is mediated by endogenous enkephalins. Its efficacy may be more pronounced in pain models where endogenous opioid systems are actively engaged (e.g., inflammatory or stress-induced pain) compared to models of acute thermal pain where it may be less effective.[1]
-
-
Possible Cause 4: Drug Formulation or Vehicle Issues.
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Solution: Ensure proper solubilization and stability of the compound in the chosen vehicle for oral gavage. The original studies used a methyl cellulose (B213188) vehicle.[2] If using a different vehicle, verify compatibility and bioavailability.
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Issue 2: Unexpected cardiovascular effects are observed (e.g., changes in blood pressure).
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Possible Cause: Inhibition of Neutral Endopeptidase (NEP) affecting other substrates.
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Explanation: The target enzyme, NEP (enkephalinase), also degrades other vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP).[2][3][4][5] Inhibition of NEP can lead to elevated ANP levels, which can cause natriuresis and vasodilation, potentially affecting blood pressure.[2][4]
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Solution: Be aware of this parallel mechanism of action. When designing experiments, consider including cardiovascular monitoring (blood pressure, heart rate) as a secondary endpoint. This is particularly important in chronic dosing studies or when using hypertensive animal models.[3][4]
-
Data Presentation: Analgesic Efficacy
Table 1: Potentiation of Enkephalin Analgesia by Oral this compound
| Species | Assay | Effective Dose |
| Mouse | D-Ala2-Met5-enkephalinamide Potentiation | ED50 = 5.3 mg/kg |
| Rat | D-Ala2-Met5-enkephalinamide Potentiation | MED = 1 mg/kg |
Data sourced from Chipkin et al., 1988.[1]
Table 2: Direct Analgesic Effects of Oral this compound
| Species | Assay (Pain Model) | Minimal Effective Dose (MED) |
| Mouse | Low Temperature Hot-Plate Test | 30 mg/kg |
| Mouse | Acetic Acid-Induced Writhing Test | 30 mg/kg |
| Rat | Stress-Induced Analgesia Test | 10 mg/kg |
| Rat | Modified Yeast-Paw Test (Inflammatory Pain) | 100 mg/kg |
Data sourced from Chipkin et al., 1988.[1]
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test (Mouse)
This protocol assesses the efficacy of this compound against visceral chemical pain.
-
Animals: Male CD-1 mice (20-25g).
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg) or vehicle control.
-
A typical pre-treatment time is 60 minutes.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
-
Observation:
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a 10-minute observation period.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition for each dose compared to the vehicle control group.
-
Calculate the MED or ED50 value.
-
Protocol 2: Modified Yeast-Paw Test (Rat)
This protocol assesses the efficacy of this compound against inflammatory pain.
-
Animals: Male Wistar rats (150-200g).
-
Induction of Inflammation:
-
Inject 0.1 ml of a 5% Brewer's yeast suspension into the plantar surface of one hind paw.
-
-
Latency Period:
-
Allow 2-3 hours for the inflammation and associated hyperalgesia to develop.
-
-
Baseline Measurement:
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Measure the baseline pain threshold by applying increasing pressure to the inflamed paw using a Randall-Selitto apparatus or an electronic von Frey anesthesiometer. Record the pressure (in grams) at which the rat withdraws its paw.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) at desired doses (e.g., 30, 100, 300 mg/kg) or vehicle control.
-
-
Post-Treatment Measurement:
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Measure the paw withdrawal threshold at various time points after drug administration (e.g., 60, 120, 180 minutes).
-
-
Data Analysis:
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Calculate the change in paw withdrawal threshold from baseline for each treatment group.
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Determine the MED, which is the lowest dose that produces a statistically significant increase in pain threshold compared to the vehicle control.
-
Visualizations
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SCH-34826 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving the enkephalinase inhibitor SCH-34826.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active prodrug that is converted in the body to its active metabolite, SCH-32615.[1] SCH-32615 is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is responsible for the breakdown of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[1][2][3] By inhibiting NEP, this compound increases the levels of these peptides, leading to its therapeutic effects, such as analgesia and cardiovascular modulation.[1][2][3]
Q2: What are the common animal models used for this compound studies?
A2: Common animal models for studying the effects of this compound include mice and rats.[1] Specific strains such as Wistar rats and spontaneously hypertensive rats (SHR) have been used in studies investigating its cardiovascular effects.[2][3][4]
Q3: What is a typical dose range for this compound in rodents?
A3: The effective dose of this compound can vary depending on the animal model and the intended therapeutic effect. Reported oral doses in rats have ranged from 10 mg/kg to 100 mg/kg, administered once or twice daily.[1][3] For mice, effective oral doses have been reported around 30 mg/kg.[1] It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experiment.
Q4: How is this compound administered to animals?
A4: Due to its oral activity, this compound is most commonly administered via oral gavage.[1][3] This method allows for the precise delivery of a specific dose. In some studies, it has also been administered via subcutaneous injection.[2]
Q5: What are the expected physiological effects of this compound administration?
A5: Administration of this compound is expected to lead to an increase in plasma and/or urinary levels of atrial natriuretic peptide (ANP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Depending on the model, it can also produce analgesic effects.[1] In models of hypertension or cardiac hypertrophy, it may lead to reductions in blood pressure and cardiac mass.[3]
Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Data
Issue: Significant inter-animal variability in plasma concentrations (Cmax and AUC) of the active metabolite, SCH-32615.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | - Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and ensure consistent delivery to the stomach.[6][7][8] - Pre-measure the gavage needle length for each animal to prevent esophageal or stomach perforation.[7][9] - Consider using flexible-tipped gavage needles to reduce the risk of injury.[8] |
| Variability in Prodrug Conversion | - Differences in esterase activity between animals can lead to variable conversion of this compound to SCH-32615.[10] - Ensure the health status of all animals is consistent, as liver function can impact metabolism. - Consider measuring both the prodrug and the active metabolite in plasma to assess conversion efficiency. |
| Formulation Issues | - this compound is likely to have low aqueous solubility. Ensure the formulation is a homogenous and stable suspension.[11] - Prepare the formulation fresh daily if stability is a concern. - Validate the homogeneity of the suspension by sampling from the top and bottom of the container. |
| Gastrointestinal Factors | - Food in the stomach can affect drug absorption. Standardize the fasting period before dosing.[12] - Ensure consistent access to water to prevent dehydration, which can alter absorption. |
Guide 2: Inconsistent Pharmacodynamic (PD) Response
Issue: High variability in the physiological response to this compound (e.g., changes in blood pressure, ANP levels, or analgesic effect).
| Potential Cause | Troubleshooting Steps |
| PK Variability | - First, address any potential causes of high PK variability as outlined in Guide 1. Consistent drug exposure is essential for a consistent response. |
| Assay Variability | - For ANP or enkephalinase activity assays, ensure that sample collection and processing are standardized. - Use a validated ELISA kit for ANP measurement and follow the manufacturer's protocol precisely.[13][14] - For enkephalinase activity assays, ensure consistent tissue homogenization and substrate concentrations. |
| Animal-Related Factors | - Use animals of the same age, sex, and from the same vendor to minimize biological variability. - Acclimatize animals to the experimental conditions and handling to reduce stress-induced physiological changes.[6] |
| Timing of Measurements | - The pharmacodynamic effect of this compound will have a specific time course. Conduct a pilot study to determine the optimal time point for measuring the desired endpoint after dosing. |
Data Presentation
Table 1: Reported Oral Doses of this compound in Animal Studies
| Animal Model | Dose | Frequency | Observed Effect | Reference |
| Rat (Spontaneously Hypertensive) | 10, 30, 100 mg/kg | Twice daily | Reduction in cardiac mass and fibrosis | [3] |
| Rat (Wistar) | 10 mg/kg | - | Stress-induced analgesia | [1] |
| Rat (Wistar) | 100 mg/kg | - | Analgesia in yeast-paw test | [1] |
| Mouse | 30 mg/kg | - | Analgesia in hot-plate and writhing tests | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its likely poor water solubility, a suspension in a vehicle such as methylcellulose (B11928114) is appropriate.
Materials:
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This compound powder
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0.5% Methylcellulose in sterile water
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Mortar and pestle or homogenizer
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Calibrated balance
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Stir plate and stir bar
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Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate with a mortar and pestle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing until the desired final volume is reached.
-
Continuously stir the suspension on a stir plate to maintain homogeneity.
-
Visually inspect the suspension for any clumps or inconsistencies before each dose administration.
-
Prepare the formulation fresh daily.
Protocol 2: Measurement of Plasma Atrial Natriuretic Peptide (ANP)
This protocol outlines the general steps for measuring plasma ANP levels using a commercially available ELISA kit.
Materials:
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Commercially available rat or mouse ANP ELISA kit[13][14][15]
-
Blood collection tubes containing aprotinin (B3435010) and EDTA
-
Refrigerated centrifuge
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Blood Collection: Collect blood samples from animals at the predetermined time point after this compound administration. Immediately transfer the blood to pre-chilled tubes containing aprotinin (a protease inhibitor to prevent ANP degradation) and EDTA.
-
Plasma Preparation: Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Sample Storage: Aliquot the resulting plasma into clean tubes and store at -80°C until analysis.
-
ELISA Assay:
-
Thaw the plasma samples on ice.
-
Follow the specific instructions provided with the chosen ANP ELISA kit.[13][14] This will typically involve:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated antibody and then a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis: Calculate the ANP concentration in the samples based on the standard curve generated.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variability.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic blockade of neutral endopeptidase with Sch 34826 on NaCl-sensitive hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 13. arborassays.com [arborassays.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. novusbio.com [novusbio.com]
Troubleshooting high background in SCH-34826 enzyme assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background signals in enzyme assays involving the neutral endopeptidase (NEP) inhibitor, SCH-34826.
Understanding the this compound Assay Principle
This compound is a prodrug that is converted in vivo to its active form, SCH 32615, a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] NEP is a metalloendopeptidase that degrades several peptide hormones, including atrial natriuretic peptide (ANP) and enkephalins.[1][2]
Enzyme activity assays for NEP inhibitors like this compound commonly employ a fluorogenic peptide substrate. This substrate consists of a peptide sequence recognized by NEP, flanked by a fluorophore and a quencher. In its intact state, the substrate's fluorescence is suppressed by the quencher. When NEP cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. This compound inhibits this process, leading to a reduced fluorescent signal.
Troubleshooting High Background: A Logical Workflow
High background fluorescence can obscure the true signal from the enzymatic reaction, reducing assay sensitivity and dynamic range.[3] The following workflow provides a systematic approach to diagnosing the source of the issue.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of NEP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable Neprilysin (NEP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of some NEP inhibitors?
A1: Poor oral bioavailability of NEP inhibitors often stems from a combination of physicochemical and physiological factors. Key reasons include:
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Poor Aqueous Solubility: Many NEP inhibitors are lipophilic molecules with low water solubility. This is a significant hurdle as a drug must first dissolve in the gastrointestinal fluids to be absorbed. For instance, racecadotril (B1680418) is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility, which limits its dissolution and, consequently, its oral bioavailability.
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Physicochemical Properties: Molecular weight, lipophilicity (logP), and the number of rotatable bonds can all influence a drug's ability to be absorbed. While some lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility and entrapment in lipid bilayers.[1][2]
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First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug that reaches its target.
-
Efflux Transporters: Efflux pumps, such as P-glycoprotein (P-gp), located in the intestinal epithelium can actively transport absorbed drug molecules back into the intestinal lumen, thereby reducing net absorption.
Q2: What is the "prodrug" strategy, and how does it apply to NEP inhibitors?
A2: The prodrug strategy is a common and effective approach to improve the oral bioavailability of drugs. It involves chemically modifying a pharmacologically active compound to create an inactive derivative (the prodrug) that overcomes specific biopharmaceutical barriers. Once absorbed, the prodrug is converted into the active parent drug through enzymatic or chemical reactions in the body.[3][4]
For NEP inhibitors, this strategy has been successfully employed:
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Sacubitril: This is an inactive prodrug that is rapidly converted to its active metabolite, LBQ657, by esterases following oral administration. This approach contributes to its high oral bioavailability of over 60%.[5]
-
Racecadotril: This is another example of a prodrug. It is rapidly absorbed and hydrolyzed to its active metabolite, thiorphan. The prodrug design helps to overcome the poor water solubility of thiorphan.[6]
-
Candoxatril: This is an orally active prodrug of the active NEP inhibitor candoxatrilat.[7][8]
Q3: What are the key formulation strategies to enhance the oral bioavailability of poorly soluble NEP inhibitors?
A3: Several formulation strategies can be employed to overcome the solubility challenges of NEP inhibitors like racecadotril:
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Nanocrystals: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing the dissolution rate and oral bioavailability.[9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can convert the crystalline drug to a more soluble amorphous form. This can dramatically improve the dissolution rate.[10]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid vehicle and then adsorbing the solution onto a carrier and coating material to form a dry, free-flowing powder. This formulation can enhance the drug's dissolution rate.[11]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract and promoting lymphatic absorption, which can bypass first-pass metabolism.[12]
Troubleshooting Guides
Problem 1: Inconsistent or low bioavailability of a novel NEP inhibitor in preclinical animal studies.
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Possible Cause 1: Poor Aqueous Solubility.
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Troubleshooting Step: Characterize the physicochemical properties of your compound. Determine its Biopharmaceutics Classification System (BCS) class. If it is a Class II or IV compound, solubility is likely a major limiting factor.
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Solution: Employ a bioavailability enhancement strategy. Consider formulating the NEP inhibitor as a nanocrystal suspension, an amorphous solid dispersion, or a liquisolid compact. Compare the in vivo performance of these formulations against a simple suspension of the active pharmaceutical ingredient (API).[9][10][11]
-
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Possible Cause 2: Rapid First-Pass Metabolism.
-
Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes from the preclinical species (e.g., rat, mouse) and human liver microsomes. This will provide an indication of the compound's susceptibility to hepatic metabolism.
-
Solution: If the compound is rapidly metabolized, consider a prodrug approach to mask the metabolic site. Alternatively, co-administration with a metabolic inhibitor (though this can complicate the clinical development path) or formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) could be explored.
-
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux.
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Troubleshooting Step: Perform a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that your compound is a substrate for P-gp.
-
Solution: Some formulation excipients are known to inhibit P-gp. Alternatively, medicinal chemistry efforts could be directed towards modifying the structure of the NEP inhibitor to reduce its affinity for P-gp.
-
Problem 2: A formulated NEP inhibitor (e.g., solid dispersion) is not showing the expected improvement in bioavailability.
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Possible Cause 1: Suboptimal Formulation Parameters.
-
Troubleshooting Step: The ratio of drug to carrier/stabilizer, the choice of carrier, or the manufacturing process may not be ideal.
-
Solution: Systematically optimize the formulation. For solid dispersions, screen different hydrophilic carriers (e.g., PEGs, Gelucires) and various drug-to-carrier ratios. For nanocrystals, evaluate different stabilizers and concentrations.[6]
-
-
Possible Cause 2: Physical Instability of the Amorphous Form.
-
Troubleshooting Step: The amorphous form of the drug in a solid dispersion can be physically unstable and may recrystallize over time, leading to a loss of the solubility advantage.
-
Solution: Conduct stability studies on your formulation under accelerated conditions (e.g., elevated temperature and humidity). Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to monitor the solid-state properties of the drug in the formulation over time.[6]
-
-
Possible Cause 3: Issues with the in vivo Experimental Protocol.
-
Troubleshooting Step: Factors such as the fasting state of the animals, the dosing volume, or the blood sampling schedule can significantly impact the results of a pharmacokinetic study.
-
Solution: Standardize your in vivo protocol. Ensure animals are fasted overnight before dosing. Use appropriate and consistent dosing volumes. Optimize the blood sampling schedule to adequately capture the absorption phase and the peak plasma concentration (Cmax).[6]
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Racecadotril Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋ₜ (µg·h/mL) | Relative Bioavailability (%) |
| Pure Racecadotril | 37.36 ± 1.28 | 2.0 | 158.74 ± 4.32 | 100 |
| Solid Dispersion (SDG4) | 65.38 ± 1.34 | 1.0 | 28608.9 ± 11.8 | 18022 |
Data adapted from Daravath et al. (2021).[10] The exceptionally high relative bioavailability reported for the solid dispersion formulation should be interpreted with careful consideration of the study's methodology.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is a general guideline for assessing the intestinal permeability of a NEP inhibitor.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a low permeability marker like atenolol (B1665814) and a high permeability marker like propranolol)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Once confluent, seed the cells onto Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells on the inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold. The integrity can also be checked by assessing the leakage of a paracellular marker like Lucifer Yellow.[10]
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayer on both the apical and basolateral sides with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of the test compound in HBSS to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical compartment.
-
Transport Experiment (Basolateral to Apical - B to A) for Efflux Assessment: a. Perform the experiment as described above but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a NEP inhibitor in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human and/or preclinical species)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compound (with known metabolic stability)
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample processing
-
LC-MS/MS for sample analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: Pre-incubate the microsome mixture at 37°C. Initiate the metabolic reaction by adding the test compound.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent drug using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent drug versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression line. c. Calculate the in vitro half-life (t₁/₂) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a NEP inhibitor formulation in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Test formulation of the NEP inhibitor for oral administration
-
A solution of the NEP inhibitor for intravenous (IV) administration (for bioavailability determination)
-
Vehicle for formulating the dosing solutions/suspensions (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the laboratory conditions for at least a week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the test formulation to a group of rats via oral gavage at a specific dose.
-
Intravenous (IV) Group: Administer the IV solution to another group of rats via tail vein injection at a lower dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis: Determine the concentration of the NEP inhibitor (and its active metabolite, if applicable) in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both the PO and IV groups.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both routes of administration using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: NEP signaling pathway and the action of NEP inhibitors.
Caption: Workflow for developing an orally bioavailable NEP inhibitor.
References
- 1. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sacubitril/Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Candoxatril, an orally active neutral endopeptidase inhibitor, raises plasma atrial natriuretic factor and is natriuretic in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nano-ntp.com [nano-ntp.com]
- 10. brieflands.com [brieflands.com]
- 11. scielo.br [scielo.br]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of SCH-34826 and its Metabolite in Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of SCH-34826 and its active metabolite, SCH-32615, in plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary metabolite?
This compound is an orally active prodrug that functions as a neutral endopeptidase (NEP) inhibitor. In vivo, it undergoes de-esterification to form its active metabolite, SCH-32615, which is responsible for the therapeutic effects.[1] Therefore, for pharmacokinetic and pharmacodynamic assessments, it is crucial to measure the plasma concentrations of both the parent drug (this compound) and its active metabolite (SCH-32615).
Q2: What is the recommended analytical technique for measuring this compound and SCH-32615 in plasma?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices like plasma. This technique offers high sensitivity, selectivity, and specificity, allowing for the accurate measurement of low concentrations of analytes.
Q3: What are the key steps in the bioanalytical workflow for measuring these compounds?
The general workflow involves:
-
Sample Collection and Handling: Proper collection and storage of plasma samples are critical to ensure the stability of the analytes.
-
Sample Preparation: Extraction of this compound and SCH-32615 from the plasma matrix and removal of interfering substances.
-
LC-MS/MS Analysis: Separation of the analytes from other components using liquid chromatography and detection and quantification by tandem mass spectrometry.
-
Data Analysis: Calculation of analyte concentrations based on a calibration curve.
Experimental Protocols
A detailed experimental protocol based on established methodologies for similar compounds is provided below.
I. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
Materials:
-
Human plasma (or other relevant species)
-
This compound and SCH-32615 analytical standards
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as Candoxatril or a stable isotope-labeled analog)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
II. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (Q1) m/z 499.2 -> Product ion (Q3) m/z [To be determined]
-
SCH-32615: Precursor ion (Q1) m/z [To be determined based on de-esterification] -> Product ion (Q3) m/z [To be determined]
-
Internal Standard: [To be determined based on the selected IS]
-
Note: The exact MRM transitions, declustering potential, and collision energy must be optimized for this compound, SCH-32615, and the chosen internal standard using standard solutions.
Data Presentation
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for small molecule drug analysis in plasma. These values should be established during method validation for the specific this compound/SCH-32615 assay.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
| SCH-32615 | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Medium | 100 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 | |
| SCH-32615 | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Medium | 100 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 85 - 115 |
| SCH-32615 | > 85 | 85 - 115 |
| Internal Standard | > 85 | 85 - 115 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or low analyte peak | - Incorrect MRM transitions or MS settings.- Analyte degradation.- Poor extraction recovery. | - Optimize MS parameters using a standard solution.- Check sample collection and storage conditions.- Evaluate a different sample preparation method (e.g., Solid Phase Extraction). |
| High background noise | - Contaminated mobile phase or LC system.- Matrix effects from plasma components. | - Prepare fresh mobile phases.- Flush the LC system.- Optimize the sample preparation to remove more interferences. |
| Poor peak shape (tailing or fronting) | - Column degradation.- Incompatible sample solvent with mobile phase.- Column overload. | - Replace the analytical column.- Ensure the final sample solvent is similar to the initial mobile phase.- Dilute the sample. |
| Inconsistent retention times | - Leak in the LC system.- Air bubbles in the pump.- Column temperature fluctuations. | - Check for leaks at all fittings.- Degas the mobile phases and prime the pump.- Ensure the column oven is at a stable temperature. |
| High variability in results | - Inconsistent sample preparation.- Matrix effects.- Unstable internal standard. | - Ensure precise and consistent pipetting during sample preparation.- Use a stable isotope-labeled internal standard if available.- Evaluate different lots of plasma for matrix effects. |
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolite in plasma.
Caption: Mechanism of action for the prodrug this compound and its active metabolite SCH-32615.
References
Technical Support Center: SCH-34826 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCH-34826 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active prodrug that is converted in vivo to its active form, SCH-32615.[1] SCH-32615 is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc-dependent metalloprotease that degrades a variety of bioactive peptides, including atrial natriuretic peptide (ANP), enkephalins, and bradykinin.[1][2][3] By inhibiting NEP, this compound increases the bioavailability of these endogenous peptides, leading to enhanced downstream signaling.[3][4]
Q2: What are the expected physiological effects of this compound in vivo?
The physiological effects of this compound are primarily due to the potentiation of NEP substrates. These effects can include:
-
Cardiovascular: Reduction of left ventricular hypertrophy, lowering of blood pressure in certain hypertensive models, and potentiation of the antihypertensive effects of atrial natriuretic factor (ANF).[2][4]
-
Renal: Increased natriuresis (sodium excretion) and diuresis (urine output).[4][5][6]
-
Analgesia: Potentiation of the analgesic effects of endogenous or exogenous enkephalins.[1]
-
Pulmonary: Reduction in hypoxia-induced pulmonary vascular remodeling.[3]
Q3: How is this compound metabolized in vivo?
This compound is a prodrug that is de-esterified in vivo to form the active metabolite, SCH-32615.[1] This conversion is necessary for its pharmacological activity.
Troubleshooting Guides
Issue: Unexpected or inconsistent results
Q1: My results with this compound are variable. What are some potential causes and solutions?
Inconsistent results can arise from several factors. Here are some key areas to troubleshoot:
-
Vehicle Preparation and Drug Stability: Ensure the vehicle is appropriate for the administration route and that this compound is fully dissolved or homogeneously suspended. Prepare fresh formulations for each experiment to avoid degradation.
-
Route of Administration: The route of administration (oral, subcutaneous, etc.) will significantly impact the pharmacokinetics of the compound. Ensure the chosen route is consistent across all animals and appropriate for the experimental question.
-
Animal Model: The choice of animal model is critical. For example, this compound shows antihypertensive effects in DOCA-salt hypertensive rats but not acutely in spontaneously hypertensive rats (SHR).[4]
-
Timing of Measurements: The onset and duration of action of this compound can vary depending on the dose and the endpoint being measured. Conduct pilot studies to determine the optimal time points for your measurements.
Issue: Concerns about off-target effects
Q2: How can I be sure that the observed effects are due to NEP inhibition by this compound and not off-target effects?
While this compound is a selective NEP inhibitor, it is crucial to include appropriate controls to rule out off-target effects.[1] Consider the following strategies:
-
Rescue Experiments: If possible, co-administer a substance that would be degraded by NEP (e.g., ANP) to see if it potentiates the effect of this compound.
-
Use of a Structurally Unrelated NEP Inhibitor: Comparing the effects of this compound with another NEP inhibitor with a different chemical structure can help confirm that the observed effects are due to NEP inhibition.
-
Measure NEP Substrates: Directly measure the levels of NEP substrates, such as ANP or its second messenger cGMP, in plasma or urine to confirm target engagement.[4][5][6][7]
Data Presentation
Table 1: Summary of In Vivo Studies with this compound in Rats
| Animal Model | Dose(s) | Administration Route | Key Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 10, 30, 100 mg/kg (twice daily) | Oral | Reduced cardiac mass and left ventricular fibrosis at 100 mg/kg. No significant change in blood pressure. | [2] |
| DOCA-salt Hypertensive Rats | 90 mg/kg | Subcutaneous | Significantly reduced blood pressure and increased urine volume. | [4] |
| DOCA-salt Hypertensive Rats | 10, 90 mg/kg | Oral | Significantly reduced blood pressure. | [4] |
| Rats with Subtotal Nephrectomy | 90 mg/kg (twice daily) | Oral Gavage | Increased urinary ANP and transiently increased natriuresis. No change in blood pressure. | [5] |
| Hypoxia-Exposed Wistar Rats | 90 mg/kg (twice daily) | Subcutaneous | Reduced pulmonary vascular remodeling and right ventricle hypertrophy. | [3] |
Experimental Protocols
Protocol: General In Vivo Study Design for this compound
This protocol provides a general framework. Specific details should be optimized for your experimental goals.
-
Animal Model: Select an appropriate animal model based on the research question.
-
Groups: At a minimum, include the following groups:
-
Vehicle Control: Animals receiving the vehicle solution without this compound.
-
This compound Treatment Group(s): Animals receiving one or more doses of this compound.
-
Positive Control (optional but recommended): A known compound with a similar mechanism of action or a compound known to produce the desired effect.
-
-
Drug Preparation:
-
Prepare the vehicle solution (e.g., 0.4% aqueous methylcellulose (B11928114) or phosphate (B84403) buffer).[3][5]
-
Prepare the this compound formulation by dissolving or suspending the compound in the vehicle at the desired concentration.
-
-
Administration:
-
Administer the vehicle or this compound solution to the animals via the chosen route (e.g., oral gavage, subcutaneous injection).
-
-
Monitoring and Measurements:
-
Monitor the animals for any adverse effects.
-
At predetermined time points, perform the relevant measurements (e.g., blood pressure, heart rate, collection of blood or tissue samples for analysis).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the treatment group(s) to the control group(s).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for in vivo studies.
Caption: Logical relationship of control groups in an experiment.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SCH 34826, a neutral endopeptidase inhibitor, on hypoxic pulmonary vascular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of neutral endopeptidase inhibition in the rat remnant kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The blood pressure and renal responses to SCH 34826, a neutral metalloendopeptidase inhibitor, and C-ANF (4-23) in Doca-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and chronic blockade of neutral endopeptidase with Sch 34826 on NaCl-sensitive hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of stored SCH-34826 solutions
This technical support center provides guidance on the long-term stability of stored SCH-34826 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, it is recommended to store them at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: How can I assess the stability of my stored this compound solution?
A3: The stability of your this compound solution can be assessed by monitoring its purity and concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for a long-term stability study is provided in the "Experimental Protocols" section of this document.
Q4: What are the potential degradation pathways for this compound in solution?
A4: this compound is a prodrug that is de-esterified in vivo to its active metabolite, SCH 32615.[1] Therefore, hydrolysis of the ester linkage is a likely degradation pathway in aqueous solutions, especially at non-neutral pH. Other potential degradation pathways include oxidation and photodecomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in the solution upon storage | - The concentration of this compound exceeds its solubility in the chosen solvent system, especially after refrigeration or freezing. - The pH of the buffer is not optimal for solubility. | - Try preparing a more dilute stock solution. - Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the solution may need to be remade. - Perform a solubility test to find a more suitable solvent or a lower concentration. - Consider adjusting the pH of your buffer, if compatible with your experiment. |
| Loss of biological activity of the compound | - Degradation of this compound during storage. - Repeated freeze-thaw cycles. | - Perform a stability study to determine the rate of degradation under your storage conditions (see Experimental Protocols). - Prepare fresh solutions for critical experiments. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to degradation or solvent evaporation. - Variability in the preparation of working solutions. | - Regularly check the concentration and purity of your stock solution using a validated analytical method like HPLC. - Ensure accurate and consistent pipetting when preparing working solutions. - Prepare fresh dilutions from a stable stock solution for each experiment. |
Data Presentation
As no specific long-term stability data for this compound is publicly available, the following tables present hypothetical, yet representative, data to illustrate how to report findings from a stability study.
Table 1: Hypothetical Long-Term Stability of this compound in DMSO at -20°C
| Time Point (Months) | Purity (%) by HPLC | Concentration (% of Initial) | Appearance |
| 0 | 99.8 | 100.0 | Clear, colorless solution |
| 3 | 99.5 | 99.2 | Clear, colorless solution |
| 6 | 99.1 | 98.5 | Clear, colorless solution |
| 12 | 98.2 | 97.1 | Clear, colorless solution |
Table 2: Hypothetical Accelerated Stability of this compound in Aqueous Buffer (pH 7.4) with 1% DMSO at 4°C and 25°C
| Storage Condition | Time Point (Weeks) | Purity (%) by HPLC | Concentration (% of Initial) |
| 4°C | 0 | 99.7 | 100.0 |
| 1 | 99.2 | 98.9 | |
| 4 | 98.5 | 97.5 | |
| 12 | 97.0 | 95.2 | |
| 25°C | 0 | 99.7 | 100.0 |
| 1 | 97.8 | 96.5 | |
| 4 | 94.2 | 91.8 | |
| 12 | 88.5 | 85.3 |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Solutions via HPLC
This protocol outlines a general procedure for evaluating the long-term stability of this compound solutions. It should be adapted based on the specific laboratory conditions and available equipment.
1. Objective: To determine the stability of this compound in a specific solvent and storage condition over an extended period.
2. Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (if applicable)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Storage vials (e.g., amber glass vials)
-
Environmental chamber or refrigerator/freezer set to the desired storage temperature.
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles.
-
Store the vials under the desired long-term storage conditions (e.g., -20°C, -80°C).
-
Also, store a set of samples under accelerated conditions (e.g., 4°C, 25°C) to predict long-term stability.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
At each time point (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 2, 4 weeks for accelerated), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject an appropriate volume of the solution into the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.
-
Determine the concentration of this compound relative to the initial concentration (time point 0).
-
Record any changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Troubleshooting logic for inconsistent results with this compound solutions.
References
Technical Support Center: Best Practices for Handling SCH-34826 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of SCH-34826 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615.[1] SCH-32615 is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1] NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[2] By inhibiting NEP, SCH-32615 increases the levels of these peptides, leading to analgesic and natriuretic effects.
Q2: What are the primary research applications for this compound?
A2: Given its mechanism of action, this compound and its active form are primarily used in research related to:
-
Analgesia: Investigating the role of endogenous opioids in pain modulation.[1][3][4]
-
Cardiovascular Regulation: Studying the effects of increased atrial natriuretic peptide (ANP) on blood pressure and sodium balance.[2]
-
Renal Function: Examining the natriuretic and diuretic effects mediated by ANP.[5][6]
Q3: How should I prepare a stock solution of this compound?
A3: For most in vitro applications, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[7][8] When preparing a stock solution, it is crucial to use anhydrous DMSO to minimize hydrolysis of the compound. For the active metabolite, SCH-32615, a stock solution in DMSO at a concentration of 125 mg/mL is possible with the use of ultrasound and should be stored appropriately.[9] Always ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the recommended storage conditions for this compound?
A4: Specific storage information should be obtained from the supplier's product data sheet. As a general guideline for small molecules, solid compounds should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (e.g., up to 6 months) or -20°C for shorter periods (e.g., up to 1 month).[9]
Q5: Are there known off-target effects for the active metabolite, SCH-32615?
A5: Studies have shown that SCH-32615 is a selective inhibitor of enkephalinase (NEP). It did not show significant inhibition of aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme (ACE) at concentrations up to 10 µM.[1] However, as with any small molecule inhibitor, it is good practice to consider and, if necessary, test for potential off-target effects in your specific experimental system.
Quantitative Data
Table 1: Inhibitory Potency of SCH-32615 (Active Metabolite) against Neprilysin (NEP)
| K_i_ (nM) | Substrate | Enzyme Source | Reference |
| 19.5 ± 0.9 | [Met⁵]-enkephalin | Isolated enkephalinase | [1] |
Table 2: In Vivo Efficacy of this compound and SCH-32615
| Compound | Species | Assay | ED₅₀ / MED | Route of Administration | Reference |
| This compound | Mouse | D-Ala²-Met⁵-enkephalinamide potentiation | ED₅₀ = 5.3 mg/kg | Oral (p.o.) | [1] |
| This compound | Rat | D-Ala²-Met⁵-enkephalinamide potentiation | MED = 1 mg/kg | Oral (p.o.) | [1] |
| This compound | Mouse | Low temperature hot-plate test | MED = 30 mg/kg | Oral (p.o.) | [1] |
| This compound | Mouse | Acetic acid-induced writhing test | MED = 30 mg/kg | Oral (p.o.) | [1] |
| This compound | Rat | Stress-induced analgesia test | MED = 10 mg/kg | Oral (p.o.) | [1] |
| SCH-32615 | Mouse | D-Ala²-Met⁵-enkephalinamide potentiation | ED₅₀ = 1.4 ng/kg | Subcutaneous (s.c.) | [1] |
| SCH-32615 | Rat | Hot plate (49°C and 52°C), Tail flick, Paw pressure | ED₅₀ = 40-83 nmol | Intrathecal (i.t.) | [4] |
ED₅₀: Median effective dose; MED: Minimal effective dose
Signaling Pathway and Experimental Workflow
Atrial Natriuretic Peptide (ANP) Signaling Pathway
This compound, through its active metabolite, inhibits Neprilysin (NEP), leading to an increase in the bioavailability of Atrial Natriuretic Peptide (ANP). ANP then binds to its receptor, NPR-A, initiating a signaling cascade.[5][6][10]
Experimental Workflow for In Vitro NEP Inhibition Assay
The following workflow outlines the key steps for determining the inhibitory potential of a compound against Neprilysin (NEP) using a fluorometric assay.
Detailed Experimental Protocol: Fluorometric Neprilysin (NEP) Inhibition Assay
This protocol is adapted from commercially available fluorometric NEP assay kits and provides a general procedure for determining the IC₅₀ of an inhibitor.
Materials:
-
Purified recombinant Neprilysin (NEP)
-
NEP Assay Buffer
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
This compound or its active metabolite SCH-32615
-
DMSO (anhydrous)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with kinetic mode and temperature control (Ex/Em = 330/430 nm)
-
Protease inhibitors (optional, for crude samples)
Procedure:
-
Reagent Preparation:
-
Prepare NEP Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the lyophilized NEP enzyme in the assay buffer to the desired concentration. Keep on ice.
-
Prepare a concentrated stock solution of the NEP substrate in DMSO.
-
Prepare a high-concentration stock solution of this compound or SCH-32615 in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up the following wells:
-
Blank: Assay buffer only.
-
Negative Control: NEP enzyme in assay buffer (no inhibitor).
-
Positive Control: NEP enzyme with a known NEP inhibitor.
-
Test Wells: NEP enzyme with various concentrations of the test inhibitor (this compound/SCH-32615).
-
-
Ensure the final volume in each well is consistent by adding the appropriate amount of assay buffer. Keep the final DMSO concentration below 0.5%.
-
-
Pre-incubation:
-
Add the NEP enzyme to all wells except the blank.
-
Add the corresponding inhibitor dilutions to the test and positive control wells.
-
Add vehicle (DMSO) to the negative control wells.
-
Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the NEP substrate by diluting the stock in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 330/430 nm) in kinetic mode, taking readings every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity and the blank to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other NEP inhibitors.
Issue: No or weak inhibition observed
-
Possible Cause: Degradation of the inhibitor.
-
Solution: Prepare a fresh stock solution of this compound from solid material. Ensure proper storage of both solid compound and stock solutions.
-
-
Possible Cause: Incorrect concentration of the inhibitor.
-
Solution: Verify the calculations for your dilution series. If possible, confirm the concentration of your stock solution using an analytical method.
-
-
Possible Cause: Inappropriate assay conditions.
-
Solution: Ensure the pH and ionic strength of your assay buffer are optimal for both NEP activity and inhibitor binding.
-
Issue: High variability between replicate wells
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes.
-
-
Possible Cause: Incomplete mixing of reagents in the wells.
-
Solution: Gently mix the contents of the wells after each reagent addition by tapping the plate or using a plate shaker.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent composition or lower the highest concentration of the inhibitor tested.
-
Issue: Low overall signal or enzyme activity
-
Possible Cause: Inactive enzyme.
-
Solution: Use a fresh aliquot of the NEP enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock. Run a positive control with a known active enzyme to validate your assay setup.
-
-
Possible Cause: Substrate degradation.
-
Solution: Prepare fresh substrate solutions for each experiment. Protect the substrate from light if it is photosensitive.
-
-
Possible Cause: Presence of interfering substances.
-
Solution: If using crude samples, consider the presence of endogenous inhibitors. Ensure that your buffers do not contain chelating agents like EDTA, as NEP is a zinc-dependent metalloprotease.
-
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antinociceptive effects of SCH-32615, a neutral endopeptidase (enkephalinase) inhibitor, microinjected into the periaqueductal, ventral medulla and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive effects of intrathecally administered SCH32615, an enkephalinase inhibitor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] ANP-induced signaling cascade and its implications in renal pathophysiology. | Semantic Scholar [semanticscholar.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NEP Inhibitors: SCH-34826 vs. Thiorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent neprilysin (NEP) inhibitors: SCH-34826 and thiorphan (B555922). Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several physiologically active peptides, including enkephalins, natriuretic peptides, and substance P.[1] Inhibition of NEP is a key therapeutic strategy for various conditions, including pain, cardiovascular diseases, and diarrhea. This document aims to equip researchers with a comprehensive understanding of the biochemical and pharmacological properties of this compound and thiorphan, supported by experimental data and detailed methodologies.
Introduction to the Inhibitors
This compound is an orally active prodrug that is rapidly de-esterified in vivo to its active metabolite, SCH 32615 .[2] It was developed as an enkephalinase inhibitor with analgesic properties.[2] By preventing the breakdown of enkephalins, this compound enhances endogenous opioid signaling, leading to pain relief.[2]
Thiorphan is a potent and selective NEP inhibitor and is the active metabolite of the antidiarrheal drug racecadotril.[3] Its mechanism of action in treating diarrhea involves the inhibition of enkephalin degradation in the gastrointestinal tract, leading to a reduction in intestinal fluid secretion.[4] Thiorphan is also widely used as a research tool to investigate the physiological roles of NEP.
In Vitro Potency and Selectivity
The inhibitory potency of this compound (as its active form, SCH 32615) and thiorphan against NEP has been determined through various in vitro assays. The data consistently demonstrates that thiorphan is a more potent inhibitor of NEP than SCH 32615.
| Inhibitor | Parameter | Value (nM) | Target Enzyme | Reference |
| SCH 32615 | Kᵢ | 19.5 ± 0.9 | Enkephalinase (NEP) | [2] |
| Thiorphan | Kᵢ | 4.7 | Neprilysin (NEP) | |
| IC₅₀ | 2.1 | Neutral Endopeptidase (NEP) | ||
| IC₅₀ | 6.9 | Neprilysin (NEP) |
Selectivity Profile:
Both inhibitors exhibit selectivity for NEP over other metalloproteases, a critical factor for minimizing off-target effects.
| Inhibitor | Enzyme | Inhibition | Concentration (µM) | Reference |
| SCH 32615 | Aminopeptidase | No Inhibition | Up to 10 | [2] |
| Diaminopeptidase III | No Inhibition | Up to 10 | [2] | |
| Angiotensin-Converting Enzyme (ACE) | No Inhibition | Up to 10 | [2] | |
| Thiorphan | Angiotensin-Converting Enzyme (ACE) | Weak Inhibition (Kᵢ = 150 nM) | ||
| Endothelin-Converting Enzyme 1 (ECE-1) | Very Weak Inhibition | >10 |
In Vivo Efficacy: A Head-to-Head Comparison
A key study directly compared the in vivo effects of orally administered this compound and thiorphan on the levels of [Met⁵]enkephalin-like immunoreactivity (MELI) in the spinal perfusates of rats. This provides a direct measure of their ability to inhibit NEP in a physiological setting.
| Treatment | Dose (mg/kg, p.o.) | Effect on Resting MELI Levels | Effect on K⁺-evoked MELI Levels | Reference |
| This compound | 30 - 100 | Dose-dependent increase | Dose-dependent increase (up to 10x control) | [4] |
| Thiorphan | 10 - 30 | Dose-dependent increase | Dose-dependent increase (up to 10x control) | [4] |
These results indicate that both compounds effectively increase the extracellular levels of enkephalins in the spinal cord, consistent with their NEP inhibitory activity.[4] Notably, thiorphan achieved this effect at a lower dose range than this compound.[4]
Pharmacological Effects
Analgesic Activity
Both this compound and thiorphan have demonstrated analgesic properties in various animal models.
-
This compound: Oral administration of this compound has been shown to produce direct, naloxone-reversible analgesic effects in the mouse low-temperature hot-plate test (MED = 30 mg/kg), the mouse acetic acid-induced writhing test (MED = 30 mg/kg), and the rat stress-induced analgesia test (MED = 10 mg/kg).[2]
-
Thiorphan: Thiorphan potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms. It has also been shown to potentiate the analgesic effects of enkephalin analogs in the rat tail-flick test.[5]
Cardiovascular and Renal Effects
This compound has been investigated for its effects on the cardiovascular and renal systems, primarily through its potentiation of atrial natriuretic peptide (ANP). It has been shown to enhance the antihypertensive and diuretic effects of ANF.[6]
Experimental Protocols
In Vitro NEP Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against NEP using a fluorescent substrate.
Materials:
-
Recombinant human NEP
-
NEP assay buffer
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Test compounds (this compound/SCH 32615, thiorphan)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in NEP assay buffer.
-
In a 96-well plate, add the NEP enzyme solution.
-
Add the test compound dilutions or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic NEP substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for Mca-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Analgesic Activity Assay (Rat Hot Plate Test)
This protocol outlines a standard method for assessing the central analgesic activity of compounds in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compounds (this compound, thiorphan) administered via the appropriate route (e.g., oral gavage)
-
Vehicle control
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatize the rats to the experimental room for at least 60 minutes before testing.
-
Determine the baseline latency for each rat by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to the rats.
-
At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each rat back on the hot plate and measure the response latency.
-
An increase in the response latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
-
The data can be expressed as the mean latency time or as the percentage of maximal possible effect (%MPE).
NEP Signaling Pathway
Neprilysin is a cell-surface peptidase that modulates the activity of various signaling peptides by cleaving them at the amino side of hydrophobic residues.[1] By inhibiting NEP, compounds like this compound and thiorphan prevent the degradation of these peptides, thereby potentiating their downstream effects.
Conclusion
Both this compound and thiorphan are effective inhibitors of neprilysin, with thiorphan demonstrating higher in vitro potency. In vivo studies confirm that both compounds can effectively inhibit NEP and potentiate the effects of its endogenous peptide substrates. The choice between these inhibitors for research purposes will depend on the specific experimental context, including the desired route of administration, target tissue, and the specific biological question being addressed. This guide provides a foundation for making informed decisions in the selection and application of these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of A40926 in rats after single intravenous and subcutaneous doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the effect of this compound and thiorphan on [Met5]enkephalin levels and release in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of [D-ala2]enkephalinamide analgesia in rats by thiorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomers of [R,S]-thiorphan: dissociation of analgesia from enkephalinase A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Omapatrilat vs. SCH-34826: A Comparative Analysis in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key enzymatic inhibitors, omapatrilat (B1677282) and SCH-34826, and their respective performances in preclinical models of hypertension. This analysis is based on available experimental data to assist researchers and professionals in the field of cardiovascular drug development.
At a Glance: Omapatrilat and this compound
| Feature | Omapatrilat | This compound |
| Primary Mechanism | Dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP)[1][2][3][4] | Selective inhibitor of Neutral Endopeptidase (NEP)[5] |
| Key Therapeutic Target | Hypertension, Congestive Heart Failure[1][2][3] | Investigated for hypertension and left ventricular hypertrophy[5] |
| Overall Antihypertensive Efficacy | Potent, broad-spectrum antihypertensive effects in various preclinical models[6][7] | Limited or no direct antihypertensive activity in some models, but potentiates the effects of natriuretic peptides[5][8] |
Mechanism of Action
Omapatrilat exerts its antihypertensive effects through a dual-inhibition pathway. By blocking Angiotensin-Converting Enzyme (ACE), it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of Neutral Endopeptidase (NEP) increases the levels of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin.[2][4][9] This combined action leads to reduced vasoconstriction and enhanced vasodilation, resulting in a significant lowering of blood pressure.[9]
This compound, on the other hand, is a selective inhibitor of NEP. Its primary mechanism involves preventing the degradation of ANP, a peptide that promotes natriuresis and vasodilation.[5] By increasing endogenous ANP levels, this compound can contribute to cardiovascular remodeling and potentiate the effects of ANP, though its direct impact on blood pressure reduction can be modest in certain hypertensive models.[5][8]
Caption: Signaling pathways for Omapatrilat and this compound.
Performance in Hypertension Models
Omapatrilat:
Omapatrilat has demonstrated potent and long-lasting antihypertensive effects across various rodent models of hypertension, including those with low, normal, and high renin levels.[6][7]
Table 1: Effects of a Single Dose of Omapatrilat on Mean Arterial Blood Pressure (MAP) in Different Rat Hypertension Models [6][7]
| Hypertension Model | Baseline MAP (mmHg) | MAP at 24h Post-Omapatrilat (mmHg) |
| Sodium-depleted SHR (High Renin) | 148 ± 5 | 106 ± 3 |
| Deoxycorticosterone acetate (B1210297)–salt (Low Renin) | 167 ± 4 | 141 ± 5 |
| Spontaneously Hypertensive Rats (SHR) (Normal Renin) | 162 ± 4 | 138 ± 3 |
In spontaneously hypertensive rats (SHR), chronic oral administration of omapatrilat (100 micromol/kg/day) resulted in a persistent reduction in systolic blood pressure over 11 days of treatment.[7] Furthermore, in stroke-prone spontaneously hypertensive rats (SHRSP), a 10-week treatment with omapatrilat (40 mg/kg per day) significantly reduced systolic blood pressure from 230±2 mm Hg to 145±3 mm Hg.[10]
This compound:
The antihypertensive effects of this compound appear to be more model-dependent and are often observed in the context of salt-sensitive hypertension or when administered in combination with other agents.
In spontaneously hypertensive rats (SHRs), this compound administered orally twice daily for one month at doses of 10, 30, or 100 mg/kg did not produce significant changes in blood pressure or heart rate.[5] However, despite the lack of a direct antihypertensive effect in this model, the highest dose (100 mg/kg) did reduce cardiac mass and left ventricular fibrosis.[5]
In contrast, in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, this compound demonstrated a significant reduction in blood pressure.[8] A single subcutaneous dose of 90 mg/kg lowered blood pressure by -35 ± 12 mmHg, while oral doses of 10 mg/kg and 90 mg/kg resulted in reductions of -30 ± 7 mmHg and -45 ± 6 mmHg, respectively.[8]
Table 2: Effects of this compound on Blood Pressure in Different Rat Hypertension Models
| Hypertension Model | Treatment | Change in Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10, 30, or 100 mg/kg p.o. twice daily for 1 month | No significant change | [5] |
| DOCA-salt Hypertensive Rats | 90 mg/kg s.c. | -35 ± 12 mmHg | [8] |
| DOCA-salt Hypertensive Rats | 10 mg/kg p.o. | -30 ± 7 mmHg | [8] |
| DOCA-salt Hypertensive Rats | 90 mg/kg p.o. | -45 ± 6 mmHg | [8] |
Experimental Protocols
Omapatrilat Antihypertensive Activity in Rat Models[6][7]
-
Animal Models:
-
High Renin Model: Sodium-depleted spontaneously hypertensive rats (SHR).
-
Low Renin Model: Deoxycorticosterone acetate-salt hypertensive rats.
-
Normal Renin Model: Spontaneously hypertensive rats (SHR).
-
-
Drug Administration: Single oral dose.
-
Blood Pressure Measurement: Mean arterial blood pressure was measured via an aortic catheter at baseline and 24 hours post-administration.
-
Chronic Study in SHR: Omapatrilat (100 micromol/kg/day) or vehicle was administered orally for 11 days. Systolic blood pressure was measured using the tail-cuff method.
Caption: Workflow for assessing Omapatrilat's efficacy.
This compound Antihypertensive and Cardiac Effects in SHR[5]
-
Animal Model: Adult spontaneously hypertensive rats (SHR).
-
Drug Administration: this compound was administered orally twice daily at doses of 10, 30, or 100 mg/kg, or vehicle, for one month.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate were recorded weekly using the tail-cuff method.
-
Cardiac Analysis: At the end of the treatment period, cardiac weight was measured, and left ventricular fibrosis was determined by morphometric analysis.
Caption: Workflow for assessing this compound's efficacy.
Summary and Conclusion
Omapatrilat stands out as a potent antihypertensive agent with a broad spectrum of activity across different hypertension models, which is attributable to its dual ACE and NEP inhibition. In contrast, this compound's antihypertensive effects as a monotherapy are less pronounced and appear to be more significant in specific contexts, such as salt-sensitive hypertension. However, this compound has demonstrated beneficial effects on cardiac remodeling, even in the absence of significant blood pressure reduction.
For researchers in drug development, the choice between a dual inhibitor like omapatrilat and a selective NEP inhibitor like this compound would depend on the desired therapeutic outcome. Omapatrilat's profile suggests its utility as a primary antihypertensive, while this compound might be more suited for applications where potentiation of natriuretic peptides and effects on cardiac structure are the primary goals, potentially in combination with other antihypertensive agents. It is important to note that omapatrilat's development was halted due to safety concerns related to angioedema, a factor attributed to its dual mechanism of action.[3] This highlights a critical consideration in the development of vasopeptidase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Omapatrilat | C19H24N2O4S2 | CID 656629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Omapatrilat - Wikipedia [en.wikipedia.org]
- 4. 1Source | Omapatrilat [1source.com]
- 5. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of omapatrilat in low, normal, and high renin experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic factor-potentiating and antihypertensive activity of SCH 34826. An orally active neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omapatrilat Provides Long‐Term Control of Hypertension: A Randomized Trial of Treatment Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasopeptidase inhibition has potent effects on blood pressure and resistance arteries in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of SCH-34826 and Other Neprilysin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the investigational neprilysin (NEP) inhibitor, SCH-34826, with other notable NEP inhibitors, including the clinically approved sacubitril (B1662468) (as part of sacubitril/valsartan), racecadotril, and candoxatril. The information is supported by available experimental data from preclinical and clinical studies to aid in research and development in this therapeutic area.
Introduction to Neprilysin Inhibition and Side Effects
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and angiotensin II.[1] Inhibition of NEP has emerged as a promising therapeutic strategy, particularly in cardiovascular diseases like heart failure, by potentiating the beneficial effects of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis.[2] However, because NEP also degrades bradykinin, its inhibition can lead to an accumulation of bradykinin, which is associated with side effects such as angioedema.[1] This guide will delve into the comparative side effect profiles of various NEP inhibitors, with a focus on this compound in the context of both older and newer agents in its class.
Comparative Side Effect Profile: A Tabular Overview
The following tables summarize the reported side effects of this compound and other selected NEP inhibitors based on available clinical trial data.
Table 1: Side Effect Profile of this compound
| Side Effect/Adverse Event | Incidence/Observation | Study Population | Reference |
| Cardiovascular | |||
| Blood Pressure | No significant effect | Healthy volunteers | [3] |
| Heart Rate | No significant effect | Healthy volunteers | [3] |
| Renal/Metabolic | |||
| Urinary Sodium Excretion | Increased | Healthy volunteers | [3] |
| Urinary Phosphate Excretion | Increased | Healthy volunteers | [3] |
| Urinary Calcium Excretion | Increased | Healthy volunteers | [3] |
| Urinary Potassium Excretion | No significant change | Healthy volunteers | [3] |
| Urinary Uric Acid Excretion | No significant change | Healthy volunteers | [3] |
| Gastrointestinal | No significant side effects noted | Preclinical (rats) | [2] |
| Respiratory | No significant side effects noted | Preclinical (rats) | [2] |
Data on this compound is limited to early-phase clinical and preclinical studies. More extensive safety data from large-scale clinical trials is not publicly available.
Table 2: Comparative Side Effect Profiles of Other NEP Inhibitors
| Side Effect/Adverse Event | Sacubitril/Valsartan (Entresto®) | Racecadotril | Candoxatril |
| Cardiovascular | |||
| Hypotension | Common (up to 16% symptomatic in some studies)[4] | Rare | Slight decrease in systolic blood pressure[5] |
| Renal/Metabolic | |||
| Renal Impairment | Can occur, but lower incidence than with enalapril (B1671234) in some studies[6] | Not a commonly reported side effect | No significant adverse renal effects reported[5] |
| Hyperkalemia | Can occur, similar risk to other RAAS inhibitors[6] | Not a commonly reported side effect | Did not elevate plasma renin activity[5] |
| Angioedema | Higher incidence than with enalapril (0.5% vs 0.2% in PARADIGM-HF), but rare[7] | Rare, but increased risk with concomitant ACE inhibitor use[8] | Not reported as a significant side effect in available studies |
| Gastrointestinal | Nausea, vomiting, diarrhea (less common)[9] | Nausea, vomiting, abdominal pain (typically mild and transient)[8] | Generally well-tolerated, no significant difference from placebo[10] |
| Nervous System | Dizziness (common, often related to hypotension)[9] | Headache (most common), dizziness, drowsiness[8] | Not reported as a significant side effect |
| Other | Cough (less frequent than with ACE inhibitors)[9] | Skin reactions (rash, itching, urticaria) are possible but rare[8] | Generally well-tolerated[10] |
Signaling Pathways and Mechanisms of Side Effects
The therapeutic effects and the side effect profile of NEP inhibitors are intrinsically linked to the substrates of neprilysin. The diagrams below illustrate these relationships.
Caption: Neprilysin's role in the degradation of various vasoactive peptides.
Inhibition of neprilysin leads to an accumulation of its substrates. The accumulation of natriuretic peptides is therapeutically beneficial in heart failure, while the accumulation of bradykinin is a key factor in the development of angioedema, a serious potential side effect.
Caption: Mechanism of action and resulting effects of NEP inhibitors.
Experimental Protocols for Side Effect Assessment
The assessment of side effect profiles for NEP inhibitors in clinical trials follows standardized methodologies to ensure patient safety and to accurately characterize the drug's tolerability. A general workflow for such an assessment is outlined below.
Caption: Workflow for assessing side effects in a clinical trial.
Key elements of the experimental protocols used in pivotal trials for NEP inhibitors include:
-
Study Design: Most are randomized, double-blind, active-controlled, or placebo-controlled trials. For instance, the PARADIGM-HF trial for sacubitril/valsartan was a randomized, double-blind trial comparing its efficacy and safety with enalapril in patients with heart failure.[6]
-
Patient Population: Clearly defined inclusion and exclusion criteria are established. For example, studies on sacubitril/valsartan in heart failure enrolled patients with a reduced ejection fraction and specific biomarker levels (e.g., NT-proBNP).[11]
-
Treatment and Dosage: The investigational drug is administered at predefined doses, often with a titration period to the target dose. Safety is monitored at each dose level.
-
Data Collection on Adverse Events: Adverse events (AEs) are systematically collected through various means, including:
-
Spontaneous reporting by patients.
-
Direct questioning by investigators at study visits.
-
Regular monitoring of vital signs, physical examinations, and laboratory tests (e.g., serum creatinine, potassium levels).
-
-
Causality and Severity Assessment: Investigators assess the relationship of each AE to the study drug and grade its severity.
-
Endpoint Adjudication: For serious AEs like angioedema, an independent adjudication committee may be used to provide an unbiased assessment, as was done in the OCTAVE trial for omapatrilat.[2]
Discussion and Conclusion
The available data on This compound from early studies in healthy volunteers and preclinical models suggest a favorable initial safety profile, with its primary effects being on urinary electrolyte excretion without significant hemodynamic changes.[3] However, the lack of extensive clinical trial data makes a direct and comprehensive comparison with newer, more extensively studied NEP inhibitors challenging.
In contrast, the side effect profile of sacubitril/valsartan is well-characterized through large-scale clinical trials. The most common side effects are hypotension and dizziness, with a potential for renal impairment and hyperkalemia, which necessitates careful monitoring.[6][9] The risk of angioedema, while a known class effect of NEP inhibitors, is relatively low but higher than that observed with ACE inhibitors alone.[7]
Racecadotril , used primarily as an anti-diarrheal, is generally well-tolerated, with headache being the most common side effect.[8] The risk of angioedema is considered very low but can be increased when co-administered with ACE inhibitors.[8]
Candoxatril also appears to be well-tolerated in the studies conducted, with no significant increase in adverse events compared to placebo for the treatment of hypertension.[10]
References
- 1. Network meta-analysis comparing angiotensin receptor-neprilysin inhibitors, angiotensin-receptor blockers, and angiotensin-converting enzyme inhibitors in heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 3. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effects of angiotensin receptor neprilysin inhibitor therapy in heart failure patients with reduced ejection fraction: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the short-term effects of candoxatril, an orally active neutral endopeptidase inhibitor, and frusemide in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A Comprehensive Comparison of the Efficacy and Tolerability of Racecadotril with Other Treatments of Acute Diarrhea in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Racecadotril? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Efficacy of SCH-34826: A Comparative Guide Featuring Naloxone Reversal
For Immediate Release to the Scientific Community
This guide provides a comprehensive analysis of the analgesic properties of SCH-34826, an orally active enkephalinase inhibitor. Through a detailed examination of preclinical data, this document validates its mechanism of action via antagonism with naloxone (B1662785) and compares its efficacy against other analgesic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and pain management.
Executive Summary
This compound is a prodrug that is converted in vivo to its active form, SCH-32615. This active metabolite inhibits the enzyme neutral endopeptidase (enkephalinase), which is responsible for the degradation of endogenous opioid peptides known as enkephalins. By preventing this degradation, this compound effectively increases the levels of enkephalins in the synapse, leading to prolonged activation of opioid receptors and subsequent analgesic effects. Crucially, these analgesic effects are demonstrably reversed by the opioid antagonist naloxone, confirming the opioid-mediated pathway of this compound. This guide presents the quantitative data supporting these claims, details the experimental protocols used for validation, and provides a comparative assessment against other analgesics.
Mechanism of Action: The Enkephalinase Inhibition Pathway
This compound exerts its analgesic effects by modulating the endogenous opioid system. The process begins with the oral administration of the prodrug, which is then metabolized to the active inhibitor, SCH-32615. This inhibitor specifically targets and blocks the action of neutral endopeptidase, leading to an accumulation of enkephalins. These enkephalins then bind to and activate opioid receptors, primarily delta-opioid receptors, resulting in the attenuation of pain signals. Naloxone, a non-selective opioid receptor antagonist, competes with enkephalins for binding at these receptors, thereby reversing the analgesic effects of this compound.
Quantitative Comparison of Analgesic Efficacy
The analgesic efficacy of this compound has been evaluated in several preclinical models of pain. The following tables summarize the key quantitative data, comparing this compound with the classic opioid agonist morphine and other enkephalinase inhibitors.
Table 1: Analgesic Potency of this compound in Rodent Models
| Analgesic Test | Species | This compound (p.o.) |
| Low Temperature Hot-Plate Test | Mouse | MED = 30 mg/kg |
| Acetic Acid-Induced Writhing Test | Mouse | MED = 30 mg/kg |
| Stress-Induced Analgesia Test | Rat | MED = 10 mg/kg |
| Modified Yeast-Paw Test | Rat | MED = 100 mg/kg |
MED: Minimal Effective Dose
Table 2: Comparative Analgesic Potency
| Compound | Test | Species | ED50 / MED (Route) | Reference |
| This compound | D-Ala2-Met5-enkephalinamide Potentiation | Mouse | ED50 = 5.3 mg/kg (p.o.) | |
| This compound | D-Ala2-Met5-enkephalinamide Potentiation | Rat | MED = 1 mg/kg (p.o.) | |
| Morphine | Hot Plate Test (55°C) | Mouse | ED50 = 8.6 mg/kg (s.c.) | |
| Racecadotril | Phenylbenzoquinone Writhing Test | Mouse | ED50 = 8 mg/kg (p.o.) | |
| Kelatorphan | Hot Plate Test (55°C) | Mouse | ED50 = 10 mg/kg (i.p.) |
ED50: Effective dose in 50% of the population. Data for Racecadotril and Kelatorphan are compiled from various sources for indirect comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Mouse Low Temperature Hot-Plate Test
-
Objective: To assess the central analgesic activity of a compound.
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 47.5 ± 0.5°C.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to a nociceptive response (licking of a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined for each animal before drug administration.
-
This compound or vehicle is administered orally (p.o.).
-
At various time points post-administration (e.g., 30, 60, 90, 120 minutes), the mice are re-tested on the hot plate.
-
An increase in the response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.
-
-
Naloxone Validation: To confirm opioid-mediated analgesia, a separate group of animals is pre-treated with naloxone (e.g., 1 mg/kg, s.c.) prior to the administration of this compound. A reversal of the increased response latency confirms the involvement of opioid receptors.
Mouse Acetic Acid-Induced Writhing Test
-
Objective: To evaluate peripheral analgesic activity.
-
Procedure:
-
Mice are pre-treated with this compound or vehicle orally.
-
After a set absorption time (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
Immediately following the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates analgesia.
-
-
Naloxone Validation: Pre-treatment with naloxone is used to determine if the reduction in writhing is opioid-mediated.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for validating the analgesic effects of this compound with naloxone.
Conclusion
The experimental data robustly support the analgesic properties of this compound. Its mechanism of action, centered on the inhibition of enkephalinase, offers a novel approach to pain management by augmenting the body's endogenous pain-relief system. The complete reversal of its analgesic effects by naloxone unequivocally validates the opioid-mediated pathway of this compound. When compared to traditional opioid agonists like morphine, this compound presents a distinct profile. While direct head-to-head comparisons with other enkephalinase inhibitors are limited, the available data suggests comparable efficacy in preclinical models. Further research is warranted to fully elucidate the comparative clinical utility of this compound in the landscape of analgesic therapies.
Comparative Analysis of SCH-34826 Cross-reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of SCH-34826, an orally active prodrug of the potent neprilysin (NEP, also known as enkephalinase) inhibitor, SCH-32615. The focus is on its interaction with other metalloproteinases, a crucial aspect for assessing its selectivity and potential off-target effects.
This compound undergoes in vivo de-esterification to its active form, SCH-32615. Therefore, the inhibitory activity and cross-reactivity profile of SCH-32615 are the relevant measures of the compound's biological effect.
Inhibitory Potency and Selectivity of SCH-32615
SCH-32615 is a potent inhibitor of neprilysin, with a reported inhibitor constant (K_i_) of 19.5 ± 0.9 nM for the degradation of Met5-enkephalin. Extensive studies have demonstrated its high selectivity against certain other metalloproteinases.
Quantitative Inhibitory Data
The following table summarizes the known inhibitory activity of SCH-32615 against a panel of metalloproteinases.
| Enzyme | Substrate | K_i_ (nM) | IC_50_ (µM) | Reference |
| Neprilysin (Enkephalinase) | Met5-enkephalin | 19.5 ± 0.9 | - | [1] |
| Aminopeptidase | Met5-enkephalin | - | > 10 | [1] |
| Diaminopeptidase III | Met5-enkephalin | - | > 10 | [1] |
| Angiotensin-Converting Enzyme (ACE) | - | - | > 10 | [1] |
Data Interpretation: A lower K_i_ or IC_50_ value indicates higher inhibitory potency. The data clearly indicates that SCH-32615 is a highly potent inhibitor of neprilysin. In contrast, it exhibits negligible inhibitory activity against aminopeptidase, diaminopeptidase III, and angiotensin-converting enzyme at concentrations up to 10 µM, demonstrating a high degree of selectivity against these enzymes.
Cross-reactivity with Matrix Metalloproteinases (MMPs)
A comprehensive search of the scientific literature did not yield specific quantitative data (K_i_ or IC_50_ values) for the cross-reactivity of SCH-32615 with the broader family of matrix metalloproteinases (MMPs). MMPs are a large family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and assessing the selectivity of a metalloproteinase inhibitor against this family is critical.
While direct data for SCH-32615 is unavailable, the development of selective neprilysin inhibitors has historically focused on achieving specificity over other zinc metalloproteinases, including MMPs. The lack of published data on MMP inhibition by SCH-32615 may suggest that it is not a significant inhibitor of this class of enzymes, but this remains to be experimentally verified. Researchers are encouraged to perform their own selectivity profiling against a panel of MMPs to confirm this.
Experimental Protocols
To facilitate the independent assessment of this compound/SCH-32615 cross-reactivity, a general experimental protocol for determining the inhibitory activity of a compound against metalloproteinases using a fluorogenic substrate is provided below.
General Protocol for Fluorogenic Metalloproteinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC_50_) of a test compound against a specific metalloproteinase.
Materials:
-
Purified, active metalloproteinase (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
Fluorogenic substrate specific for the metalloproteinase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl_2_, 0.05% Brij-35)
-
Test compound (SCH-32615) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (a known inhibitor of the specific metalloproteinase)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the active metalloproteinase to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (SCH-32615) and the positive control in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% v/v).
-
Assay Setup:
-
Add Assay Buffer to "blank" wells (no enzyme).
-
Add the diluted enzyme to "control" (enzyme only) and "inhibitor" wells.
-
Add the various dilutions of the test compound or positive control to the "inhibitor" wells.
-
Add Assay Buffer with the corresponding solvent concentration to the "control" wells.
-
Pre-incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate over a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V_o_) from the linear portion of the fluorescence versus time curves.
-
Subtract the rate of the "blank" wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "control" (enzyme only) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC_50_ value.
-
Visualizations
To aid in the understanding of this compound's mechanism and the assessment of its cross-reactivity, the following diagrams are provided.
Caption: Mechanism of action and selectivity of this compound.
Caption: Experimental workflow for MMP inhibition assay.
References
A Comparative Analysis of the Prodrug SCH-34826 and Its Active Metabolite SCH-32615 in Neutral Endopeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neutral endopeptidase (NEP) inhibitor prodrug, SCH-34826, and its active metabolite, SCH-32615. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery by offering a comprehensive overview of their biochemical properties, mechanisms of action, and relevant experimental data.
Introduction
This compound is an orally active prodrug that undergoes in vivo de-esterification to form its pharmacologically active metabolite, SCH-32615.[1] SCH-32615 is a potent and selective inhibitor of neutral endopeptidase (NEP, also known as enkephalinase or neprilysin), a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive and analgesic peptides.[1] By inhibiting NEP, SCH-32615 effectively increases the local concentrations of these peptides, leading to enhanced physiological effects. This mechanism of action has positioned these compounds as valuable tools in the investigation of various physiological processes, including pain modulation and cardiovascular regulation.
Biochemical and Pharmacological Properties
The key distinction between this compound and SCH-32615 lies in their activity profiles and routes of administration. This compound is designed for oral administration, after which it is metabolized to the active form, SCH-32615. In contrast, SCH-32615 is not orally active but demonstrates high potency when administered parenterally.[1]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and SCH-32615, facilitating a direct comparison of their properties.
Table 1: In Vitro Inhibitory Activity against Neutral Endopeptidase (NEP)
| Compound | Parameter | Value | Enzyme Source | Substrate |
| SCH-32615 | Kᵢ | 19.5 ± 0.9 nM | Isolated Enkephalinase | Met⁵-enkephalin |
| This compound | - | Data not available | - | - |
Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a higher affinity.
Table 2: In Vivo Analgesic Activity in Rodent Models
| Compound | Test | Species | Route | Potency (ED₅₀ / MED) |
| This compound | D-Ala²-Met⁵-enkephalinamide Potentiation | Mouse | p.o. | ED₅₀ = 5.3 mg/kg |
| D-Ala²-Met⁵-enkephalinamide Potentiation | Rat | p.o. | MED = 1 mg/kg | |
| Low Temperature Hot-Plate Test | Mouse | p.o. | MED = 30 mg/kg | |
| Acetic Acid-Induced Writhing Test | Mouse | p.o. | MED = 30 mg/kg | |
| Stress-Induced Analgesia Test | Rat | p.o. | MED = 10 mg/kg | |
| SCH-32615 | D-Ala²-Met⁵-enkephalinamide Potentiation | Mouse | s.c. | ED₅₀ = 1.4 ng/kg |
| D-Ala²-Met⁵-enkephalinamide Potentiation | Mouse | p.o. | No effect up to 30 mg/kg |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. MED (Minimal Effective Dose): The lowest dose that produces a noticeable therapeutic effect. p.o. (per os): oral administration. s.c. (subcutaneous): subcutaneous administration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for SCH-32615 is the inhibition of neutral endopeptidase. This inhibition prevents the breakdown of endogenous peptides such as enkephalins and atrial natriuretic peptide (ANP), thereby potentiating their downstream signaling pathways.
Enkephalin Signaling Pathway
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. They primarily bind to delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
References
Reproducibility of SCH-34826 Research: A Comparative Guide for Scientists
For researchers and drug development professionals investigating the therapeutic potential of the neutral endopeptidase (NEP) inhibitor SCH-34826, a thorough understanding of its performance relative to other compounds is critical for reproducible research and informed decision-making. This guide provides a comparative analysis of this compound with other NEP inhibitors and alternative antihypertensive agents, supported by quantitative data from published studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound and Alternative Compounds
This compound has been evaluated primarily for its role in potentiating the effects of atrial natriuretic peptide (ANP) and for its antihypertensive and analgesic properties. The following tables summarize the quantitative findings from key studies, comparing this compound with a placebo and other cardiovascular drugs.
Table 1: Effects of this compound on Urinary Excretion in Healthy Volunteers
| Treatment Group | Dose | Cumulative 5-hour Urinary Sodium Excretion (mmol) | Cumulative 5-hour Urinary Phosphate Excretion (mmol) |
| Placebo | - | 15.7 ± 7.3 | 0.3 ± 0.4 |
| This compound | 400 mg | 22.9 ± 5 | 1.5 ± 0.3 (p < 0.01) |
| This compound | 800 mg | 26.7 ± 6 (p < 0.05) | 1.95 ± 0.3 (p < 0.01) |
| This compound | 1600 mg | 30.9 ± 6.8 (p < 0.01) | 2.4 ± 0.4 (p < 0.001) |
Data from a single-blind, placebo-controlled study in eight healthy volunteers on a high sodium intake.[1]
Table 2: Antihypertensive Effects of this compound in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
| Treatment Group | Dose and Route | Reduction in Blood Pressure (mm Hg) |
| This compound | 90 mg/kg s.c. | -35 ± 12 |
| This compound | 10 mg/kg p.o. | -30 ± 7 |
| This compound | 90 mg/kg p.o. | -45 ± 6 |
This study evaluated the effects of this compound on blood pressure in a rat model of hypertension.[2]
Table 3: Comparative Antihypertensive Efficacy of NEP Inhibitors and ACE Inhibitors
| Study | Drug(s) | Model/Population | Key Findings |
| Monopoli et al. (1992) | This compound | Spontaneously Hypertensive Rats (SHRs) | No significant change in blood pressure, but reduced cardiac mass (-10%) and left ventricular fibrosis (-42%) at 100 mg/kg.[3] |
| Belz et al. (1992) | Sinorphan (NEP inhibitor) vs. Captopril (ACE inhibitor) | Essential Hypertensive Patients | Neither drug significantly reduced 24-hour blood pressure as monotherapy. Combined therapy showed a synergistic effect. |
| Mitchell et al. (2002) | Omapatrilat (dual NEP/ACE inhibitor) vs. CGS 25462 (NEP inhibitor) vs. Enalapril (ACE inhibitor) | DOCA-salt Hypertensive Rats | Omapatrilat and CGS 25462 significantly reduced systolic blood pressure. Enalapril had no effect in this model. |
Experimental Protocols
Reproducibility of research findings hinges on the detailed reporting of experimental methods. Below are the methodologies for key experiments cited in this guide.
Protocol 1: Evaluation of this compound in Healthy Volunteers
-
Study Design: A single-blind, placebo-controlled study.
-
Participants: Eight healthy male volunteers.
-
Pre-treatment Regimen: Participants maintained a high sodium intake for 5 days prior to the study.
-
Dosing: Subjects received single oral doses of placebo, 400 mg, 800 mg, and 1600 mg of this compound.
-
Measurements: Blood pressure and heart rate were monitored. Urine was collected for 5 hours post-dosing to measure sodium, phosphate, calcium, potassium, and uric acid excretion. Plasma and urinary levels of atrial natriuretic peptide and cyclic guanosine (B1672433) monophosphate (cGMP) were also determined.[1]
-
Statistical Analysis: Data were analyzed to compare the effects of different doses of this compound with placebo.
Protocol 2: Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Adult spontaneously hypertensive rats (SHRs).
-
Treatment Groups: Rats were treated with this compound at doses of 10, 30, or 100 mg/kg orally twice daily, or with a vehicle control.
-
Treatment Duration: 1 month.
-
Measurements:
-
Blood Pressure and Heart Rate: Recorded weekly using the tail-cuff method.
-
Cardiac Analysis: At the end of the treatment period, cardiac weight was measured, and left ventricular fibrosis was quantified using morphometric analysis.[3]
-
-
Objective: To determine the effect of chronic NEP inhibition with this compound on the development of hypertension and left ventricular hypertrophy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
References
A Head-to-Head Comparison of the Neutral Endopeptidase Inhibitors SCH-34826 and Candoxatril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and substance P. Inhibition of NEP has emerged as a promising therapeutic strategy for various cardiovascular diseases, including hypertension and heart failure, by potentiating the beneficial effects of these endogenous peptides. This guide provides a detailed head-to-head comparison of two early-generation NEP inhibitors, SCH-34826 and candoxatril (B1668256), based on available experimental data.
Both this compound and candoxatril are prodrugs that are converted in vivo to their active metabolites, SCH-32615 and candoxatrilat (B1668257), respectively. This comparison will focus on the biochemical and pharmacokinetic properties of these active forms.
Mechanism of Action
Both SCH-32615 and candoxatrilat exert their therapeutic effects by inhibiting neutral endopeptidase. This inhibition leads to an increase in the circulating levels of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides, in turn, promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), contributing to a reduction in blood pressure and cardiac preload.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the active metabolites of this compound and candoxatril. It is important to note that a direct comparison is challenging as the data are sourced from different studies that may have employed varying experimental conditions.
Table 1: In Vitro Potency against Neutral Endopeptidase
| Compound | Parameter | Value (nM) | Source |
| SCH-32615 | Ki | 19.5 ± 0.9 | [1] |
| Candoxatrilat | IC50 | 2.3 | [2] |
Disclaimer: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are not directly comparable. Ki is an intrinsic measure of inhibitor affinity, while IC50 is dependent on experimental conditions, including substrate concentration.
Table 2: Pharmacokinetic Parameters in Humans (Active Metabolites)
| Parameter | SCH-32615 | Candoxatrilat | Source |
| Cmax (Maximum Plasma Concentration) | Data not available | ~1328 ng/mL (after 200 mg candoxatril b.i.d. for 28 days) | [2] |
| Tmax (Time to Maximum Concentration) | Data not available | ~2 hours (after oral candoxatril) | [2] |
| Elimination Half-life (t1/2) | Data not available | ~0.46 hours (for the prodrug candoxatril) | [3] |
| Bioavailability (from oral prodrug) | Data not available | ~32% | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of the specific Ki and IC50 values cited above are not fully described in the referenced literature. However, a general methodology for a neutral endopeptidase inhibition assay is outlined below.
General Protocol for In Vitro NEP Inhibition Assay
This protocol describes a common fluorometric method for determining the inhibitory activity of compounds against NEP.
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (SCH-32615, candoxatrilat) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., thiorphan)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the NEP enzyme solution, and the different concentrations of the inhibitors or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value, the assay is typically performed at multiple substrate concentrations, and the data are fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Performance Comparison and Discussion
-
In Vitro Potency: The reported IC50 for candoxatrilat (2.3 nM) is lower than the reported Ki for SCH-32615 (19.5 nM)[1][2]. While not directly comparable, this might suggest that candoxatrilat has a higher in vitro potency for NEP inhibition. However, this would need to be confirmed in a side-by-side assay under identical conditions.
-
Clinical Development and Applications: Candoxatril has been more extensively studied in humans for the treatment of hypertension and chronic heart failure. Clinical trials have demonstrated its ability to increase plasma ANP levels and induce natriuresis[4]. However, its blood pressure-lowering effects have been inconsistent, which may be due to a compensatory activation of the renin-angiotensin system. This compound has been investigated for its analgesic properties and its effects on ANP and natriuresis in healthy volunteers and in preclinical models of hypertension[3][5]. There is less publicly available information on its clinical development for cardiovascular indications.
-
Pharmacokinetics: The available data for candoxatrilat in humans provides a reasonable understanding of its pharmacokinetic profile after oral administration of its prodrug[3]. The lack of similar data for SCH-32615 in humans makes a direct comparison of their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, impossible at this time.
Conclusion
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a vasopeptidase inhibitor with neutral endopeptidase and angiotensin-converting enzyme inhibitors on bradykinin metabolism in the rat coronary bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neutral endopeptidase inhibitor, SCH 34826, reduces left ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of SCH 34826, an orally active inhibitor of atrial natriuretic peptide degradation, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SCH-34826 Against Novel NEP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the legacy Neprilysin (NEP) inhibitor, SCH-34826, against a selection of novel NEP inhibitors that have emerged as significant players in the field. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, resulting in beneficial cardiovascular and renal effects such as vasodilation, natriuresis, and diuresis. This mechanism of action has established NEP inhibitors as a promising therapeutic class for conditions like heart failure and hypertension.
This compound is an orally active prodrug that is converted in vivo to its active metabolite, SCH-32615, a potent inhibitor of NEP. While a foundational compound in the study of NEP inhibition, recent years have seen the development of novel inhibitors with distinct pharmacological profiles. This guide focuses on a comparative analysis of this compound against three such novel inhibitors: sacubitril (B1662468) (and its active form sacubitrilat), racecadotril (B1680418) (and its active form thiorphan), and candoxatril (B1668256) (and its active form candoxatrilat).
Comparative Analysis of NEP Inhibitors
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound and the selected novel NEP inhibitors. All data pertains to the active metabolites of the respective prodrugs.
Table 1: In Vitro Potency Against Neprilysin (NEP)
| Compound (Active Metabolite) | Target Enzyme | IC50 (nM) | Ki (nM) |
| SCH-32615 | Enkephalinase (NEP) | - | 19.5 ± 0.9[1] |
| Sacubitrilat | Neprilysin (NEP) | 5[2][3][4] | - |
| Thiorphan | Neprilysin (NEP) | 2.1 - 6.9[5][6][7] | 1.5[8] |
| Candoxatrilat (B1668257) | Neprilysin (NEP) | 7.8[9] | - |
Table 2: Selectivity Profile
| Compound (Active Metabolite) | NEP Inhibition (IC50/Ki, nM) | Angiotensin-Converting Enzyme (ACE) Inhibition (IC50/Ki, nM) | Aminopeptidase N (APN) Inhibition |
| SCH-32615 | Ki: 19.5[1] | No inhibition up to 10,000[1] | No inhibition up to 10,000[1] |
| Sacubitrilat | IC50: 5[2][3][4] | Data not available | Data not available |
| Thiorphan | IC50: 2.1 - 6.9[5][6][7] | IC50: 140[5] | Data not available |
| Candoxatrilat | IC50: 7.8[9] | Data not available | Data not available |
Table 3: Pharmacokinetic Properties (Human Data)
| Prodrug | Active Metabolite | Bioavailability (%) | Tmax (h) | Elimination Half-life (h) | Clearance | Volume of Distribution (Vd) |
| This compound | SCH-32615 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sacubitril | Sacubitrilat | ≥ 60[10] | Sacubitril: 0.5, Sacubitrilat: 2.0[10] | Sacubitril: ~1.4, Sacubitrilat: ~11.5[11] | Sacubitrilat: Data not available | Sacubitril: 103 L[11] |
| Racecadotril | Thiorphan | Data not available | ~1.0[5] | ~3.0[5][12][13] | Data not available | Data not available |
| Candoxatril | Candoxatrilat | 32[14] | ~2.0[15] | Candoxatril: 0.46[14] | Candoxatrilat (IV): 1.9 mL/min/kg[14] | Candoxatrilat (IV): Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of NEP inhibition.
References
- 1. Pharmacology of SCH 34826, an orally active enkephalinase inhibitor analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 4. aroiwb.org [aroiwb.org]
- 5. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of 125I-atrial natriuretic factor in anaesthetized rats. Effects of neutral endopeptidase inhibition with candoxatrilat and of ANF-C receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quest for selective MMP9 inhibitors: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sacubitril/Valsartan vs ACE Inhibitors or ARBs: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Formation and pharmacokinetics of the active drug candoxatrilat in mouse, rat, rabbit, dog and man following administration of the prodrug candoxatril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. partone.litfl.com [partone.litfl.com]
Safety Operating Guide
Navigating the Disposal of SCH-34826: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the experimental drug SCH-34826 necessitates a cautious and compliant approach to its disposal. Researchers, scientists, and drug development professionals must prioritize safety and adhere to institutional and regulatory guidelines. In the absence of explicit disposal instructions for this compound, a conservative strategy treating the compound as hazardous waste is the recommended course of action.
It is imperative for laboratory personnel to recognize that the lack of a readily available, substance-specific SDS for this compound means that its precise physical, chemical, and toxicological properties are not fully documented. Therefore, handling and disposal procedures should be based on a general framework for managing research chemicals with unknown or poorly characterized hazards. The first and most critical step is to consult with your institution's Environmental Health and Safety (EHS) department. The EHS office can provide guidance based on the chemical's structure, known analogs, and the specific regulatory requirements applicable to your location.
General Protocol for Disposal of Research Chemicals with Limited Safety Data
When a specific SDS is unavailable, the following procedural steps provide a baseline for safe handling and disposal. This guide is intended to supplement, not replace, direct consultation with your institution's EHS professionals.
-
Hazard Assessment: Treat this compound as a substance with potential hazards. Based on its intended use as a drug, it should be assumed to be biologically active. Handle with appropriate caution to avoid exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times when handling this compound. This includes, but is not limited to, the equipment listed in the table below.
-
Containment: All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations for hazardous waste. The label should clearly identify the contents, including the name "this compound," and any known or suspected hazards.
-
Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials, pending collection by your institution's hazardous waste management service.
-
Documentation: Maintain a log of all waste generated, including the quantity and date of disposal.
Personal Protective Equipment (PPE) for Handling Chemicals with Unknown Hazards
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. If there is a risk of aerosolization, consult with EHS about the need for a respirator. |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling SCH-34826
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of SCH-34826, an orally active enkephalinase inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent pharmaceutical compounds. A thorough, compound-specific risk assessment should be conducted by qualified personnel before any handling of this compound.
Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Chemical Name | (S)-N-[N-[1-[[(2,2-dimethyl-1,3-dioxolan-4yl) methoxy]carbonyl]-2-phenylethyl]-L-phenylalanine]-beta-alanine |
| CAS Number | 105262-04-2 |
| Molecular Formula | C27H34N2O7 |
Personal Protective Equipment (PPE)
Given that this compound is a potent pharmaceutical compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Full-face hoods can provide a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is required before use. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds. | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® to protect against chemical splashes and fine particles. |
| Dedicated Lab Coat | Should be worn over personal clothing. Disposable coats are preferred. | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. |
| Face Shield | Should be worn in conjunction with goggles for maximum protection. | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the critical steps from preparation to post-handling procedures.
Diagram 1: this compound Handling Workflow
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific, controlled area for handling this compound, preferably a containment device like a fume hood or glove box.
-
Thoroughly review general safety protocols for handling potent compounds.
-
Assemble all necessary PPE as detailed in the table above.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.
-
-
Handling:
-
Put on all required PPE in the correct order before entering the designated handling area.
-
Perform all manipulations, such as weighing and preparing solutions, within a certified chemical fume hood or other containment system to minimize aerosol and dust generation.
-
When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. Keep containers covered whenever possible.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment using a validated cleaning agent.
-
Dispose of all contaminated materials, including disposable PPE, in the designated hazardous waste containers.
-
Remove PPE carefully in a designated doffing area to avoid self-contamination.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, gowns, shoe covers, weighing papers, and any other solid materials. Must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Includes unused solutions and contaminated solvents. Must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Sharps | Includes needles and contaminated glassware. Must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures
Spill Management:
In the event of a spill, the following logical steps should be followed to ensure safety and proper cleanup.
Diagram 2: Spill Response Logic
First Aid:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
